Ergot alkaloids are nitrogen-containing natural products derived from a tetracyclic ergoline ring system. The biosynthesis begins with the condensation of L-tryptophan and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS or FgaPT2) [1]. The table below outlines the core pathway steps shared among fungi like Claviceps purpurea and Aspergillus fumigatus.
| Step | Key Enzyme | Action | Product |
|---|---|---|---|
| 1 | Dimethylallyltryptophan synthase (DMATS, e.g., FgaPT2) [1] | C4-prenylation of L-tryptophan [1] | 4-γ,γ-dimethylallyltryptophan (DMAT) [1] |
| 2 | N-methyltransferase (EasF / FgaMT) [1] | N-methylation of DMAT [1] | 4-dimethylallyl-L-abrine (4-DMA-L-abrine) [1] |
| 3 | Oxidoreductase (EasE) & Catalase (EasC) [1] | Decarboxylation and oxidation to form ergoline ring [1] | Chanoclavine-I [1] |
| 4 | Multiple Enzymes (e.g., EasA) [1] | Further modifications | Chanoclavine-I aldehyde [1] |
| 5 | -- | -- | Agroclavine / Elymoclavine (clavine alkaloids) [2] |
| 6 | Clavine Oxidase (CloA) - Cytochrome P450 enzyme [2] | Two-step oxidation of agroclavine (to elymoclavine, then to lysergic acid) [2] | Lysergic Acid [2] |
The pathway then diverges, with lysergic acid serving as the central precursor for more complex ergot alkaloids. A key enzyme in its formation is Clavine Oxidase (CloA), which catalyzes the two-step oxidation of agroclavine to lysergic acid [2].
Core ergot alkaloid biosynthesis pathway, highlighting the role of CloA [1] [2].
Research on ergot alkaloid biosynthesis utilizes various models, from fungal cultures to heterologous expression systems. Key methodological approaches are summarized below.
| Method | Key Findings/Applications | Relevant Model Organisms |
|---|---|---|
| Gene Knockout & Complementation [3] | Determined functions of core pathway genes (e.g., easA, easC, easE, easF); disruption of cloA causes accumulation of agroclavine and elymoclavine [1] [2] [3]. | Aspergillus fumigatus, Claviceps purpurea [1] [3] |
| Heterologous Expression [2] | Functional characterization of CloA orthologs; engineered CloA variants increased lysergic acid production 15-fold [2]. | Saccharomyces cerevisiae (Baker's Yeast) [2] |
| Genome Mining & Sequencing [1] [4] | Identification and comparison of ergot alkaloid biosynthesis gene clusters across fungal species [1] [4]. | Various Claviceps, Epichloë, Aspergillus, Penicillium spp. [1] |
The search results indicate that paspalic acid is not a central focus of current ergot alkaloid biosynthesis research. The scientific community is more actively investigating the pathway up to lysergic acid and its derivatives.
Future research directions based on recent literature include:
Claviceps paspali is a specialized fungal pathogen belonging to the Hypocreales order that primarily infects grasses of the Paspalum genus, including P. dilatatum (Dallisgrass) and P. distichum [1] [2]. This fungus is of significant scientific and industrial interest due to its capacity to produce ergot alkaloids, a class of compounds with substantial pharmaceutical value. Among these compounds, paspalic acid serves as a key intermediate in the biosynthesis of various biologically active molecules, most notably lysergic acid and its derivatives [3] [4]. The industrial importance of these compounds stems from their application in manufacturing medications for neurological disorders such as Parkinson's disease, migraines, and postpartum hemorrhage [3].
The biology of C. paspali follows a pattern characteristic of Claviceps species, exhibiting a biotrophic lifestyle where the fungus completes its life cycle within the host plant's ovary without causing immediate tissue death [1]. Infection begins when windborne ascospores land on the pistil of susceptible grasses, followed by hyphal penetration into the ovarian tissues [2]. The fungus eventually replaces the developing seed with a specialized structure called a sclerotium (ergot body), which serves as both a survival structure and site of alkaloid accumulation [5] [2]. Unlike C. purpurea which produces predominantly ergopeptine alkaloids, C. paspali is particularly noted for producing indole-diterpene tremorgenic mycotoxins (paspalitrems) responsible for neurological symptoms in grazing animals, alongside the valuable ergot alkaloids [5] [6].
The biosynthesis of this compound in Claviceps paspali occurs through the ergot alkaloid pathway, a specialized metabolic route that transforms simple tryptophan and dimethylallyl pyrophosphate precursors into complex ergoline structures [3]. This compound occupies a central position in this pathway, serving as a direct precursor to lysergic acid through a temperature-dependent isomerization process [4]. The biosynthetic sequence begins with the condensation of tryptophan and dimethylallyl pyrophosphate catalyzed by DmaW, representing the first committed step in ergot alkaloid biosynthesis [3]. This is followed by a series of enzymatic modifications including oxidation, methyl transfer, and ring closure reactions mediated by EasF, EasC, EasE, and EasD to yield chanoclavine-I-aldehyde [3].
The transformation from chanoclavine-I-aldehyde to this compound involves several critical enzymatic steps, including the action of EasA (old yellow enzyme reductase), EasG (phosphatase), and CloA (cytochrome P450 monooxygenase) [3]. Research indicates that this compound exists in equilibrium with its more stable isomer, lysergic acid, particularly under elevated temperature conditions [4]. This biochemical relationship has significant implications for industrial production, as fermentation processes can be manipulated to favor the accumulation of either compound depending on temperature control and extraction methods.
The genetic basis for this compound biosynthesis in C. paspali is governed by the ergot alkaloid biosynthetic gene cluster (BGC), which contains the core genes encoding the enzymes mentioned above [3] [6]. Genome sequencing of multiple C. paspali isolates has revealed a compact genomic architecture with approximately 8,000-8,200 protein-coding genes, of which 4.6-4.9% are predicted to encode secreted proteins [1]. The ergot alkaloid BGC is distinct from the indole-diterpene (IDT) cluster responsible for producing paspalitrem tremorgenic compounds, allowing for potential genetic separation of desirable and undesirable metabolic products [6].
Recent functional genomics studies have demonstrated that targeted disruption of specific genes within the alkaloid pathway can redirect metabolic flux toward this compound accumulation. For instance, inactivation of lpsB, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptines, results in significant accumulation of this compound and its derivatives [3] [7]. This strategic metabolic engineering approach forms the basis for developing industrial strains optimized for this compound production.
The following diagram illustrates the core biosynthetic pathway from primary metabolites to this compound and related ergot alkaloids:
Figure 1: Biosynthetic pathway of this compound in Claviceps paspali showing key enzymatic steps and metabolic relationships.
Industrial production of this compound primarily relies on submerged fermentation of specific C. paspali strains under controlled conditions [3] [4]. The fermentation process for alkaloid production typically spans 12-30 days, with this compound and related intermediates appearing at specific temporal phases [4]. Early research established that C. paspali strain MG-6 exhibits a triphasic production pattern when cultivated in submerged culture: (1) a production phase (days 3-12) characterized by biosynthesis of lysergic acid α-hydroxyethylamide (LAH I); (2) a degradation phase (days 13-18) involving epimerization and cleavage reactions; and (3) a post-production phase (days 15-30) dominated by biooxidative reactions yielding hydroxylated derivatives [4]. During the degradation phase, this compound derivatives emerge as important intermediates, with studies confirming the isolation of This compound 10-hydroxyamide as evidence of an alternative biosynthetic route for simple lysergic acid derivatives [4].
The standard fermentation medium for C. paspali typically contains carbon sources such as mannitol or sorbitol at 20-100 g·L⁻¹, organic acids like succinic acid (10-35 g·L⁻¹) as pH regulators and carbon supplements, and complex nitrogen sources including soybean cake powder (2 g·L⁻¹) or corn steep powder (20 g·L⁻¹) [3] [7]. Mineral salts such as KH₂PO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and ZnSO₄·7H₂O are incorporated at concentrations ranging from 0.01-1 g·L⁻¹ to support fungal growth and metabolic activities [3] [7]. The initial pH is typically adjusted to 5.0-5.5, with incubation temperatures maintained at 25°C under agitation (220 rpm) in darkness [3] [7].
Table 1: Fermentation Parameters for this compound Production by C. paspali
| Parameter | Standard Conditions | Optimized Conditions | References |
|---|---|---|---|
| Culture Type | Submerged fermentation | Submerged fermentation | [3] [4] |
| Temperature | 25°C | 25°C | [3] [7] |
| Agitation | 220 rpm | 220 rpm | [3] [7] |
| pH | 5.0-5.5 | 5.5 | [3] [7] |
| Fermentation Period | 12-30 days | 12 days (engineered strains) | [3] [4] |
| Carbon Source | Mannitol (20 g·L⁻¹) | Sorbitol (100 g·L⁻¹) | [3] [7] |
| Organic Acid | Succinic acid (10 g·L⁻¹) | Succinic acid (35 g·L⁻¹) | [3] [7] |
| Nitrogen Source | Soybean cake powder (2 g·L⁻¹) | Corn steep powder (20 g·L⁻¹) | [3] [7] |
Advanced optimization approaches employing statistical experimental designs have demonstrated significant improvements in this compound and lysergic acid production. The Plackett-Burman design is first used to identify critical media components, followed by the Box-Behnken response surface methodology to determine optimal concentrations [3]. Through such systematic optimization, researchers have achieved remarkable increases in total lysergic acid isomer production (reaching 3.7 g·L⁻¹), representing a 4.6-fold enhancement compared to non-optimized media [3]. This optimized production level substantially surpasses yields obtained through heterologous expression systems, which typically reach only mg·L⁻¹ concentrations [3].
Critical parameters influencing production efficiency include dissolved oxygen levels, carbon-to-nitrogen ratio, and phosphate concentration. The literature suggests that phosphate limitation can stimulate alkaloid biosynthesis, while excessive phosphate redirects resources toward primary fungal growth at the expense of secondary metabolism [4]. Additionally, the presence of tryptophan in the medium has been reported to induce alkaloid synthesis in related Claviceps species, though specific data for C. paspali requires further verification [4].
The analysis of this compound and related ergot alkaloids in C. paspali cultures relies heavily on chromatographic separation techniques coupled with various detection systems. Liquid chromatography (LC) has been the method of choice for monitoring alkaloid profiles throughout the fermentation process, allowing researchers to track the dynamic changes in metabolic composition [4]. Early research established that C. paspali produces four isomers of lysergic acid α-hydroxyethylamide which can be separated and identified using LC methods [4]. These separation techniques are essential for distinguishing this compound from its isomers and decomposition products.
Spectroscopic identification methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide structural confirmation of this compound and related compounds. The comprehensive analysis of alkaloid profiles requires a multifaceted approach that can separate, quantify, and characterize these chemically similar compounds. The detection of this compound 10-hydroxyamide in fermentation extracts further confirms the existence of alternative biosynthetic routes for simple lysergic acid derivatives in C. paspali [4].
Table 2: Analytical Methods for this compound Characterization
| Method | Application | Key Features | References |
|---|---|---|---|
| Liquid Chromatography | Separation of alkaloid isomers | Separates 4 isomers of lysergic acid hydroxyethylamide | [4] |
| Mass Spectrometry | Structural identification | Molecular weight and fragmentation pattern analysis | [4] |
| NMR Spectroscopy | Structural elucidation | Determination of molecular structure and stereochemistry | [4] |
| Fermentation Monitoring | Process tracking | Temporal profiling of alkaloid changes during fermentation | [4] |
The establishment of efficient genetic transformation systems for C. paspali has represented a significant breakthrough in strain engineering capabilities. Two primary methods have been successfully developed: protoplast-mediated transformation and Agrobacterium tumefaciens-mediated transformation (ATMT) [3] [6]. The protoplast-based approach involves enzymatic removal of the fungal cell wall using lytic enzymes such as lywallzyme (0.1% concentration), followed by polyethylene glycol-induced DNA uptake into the resulting protoplasts [3] [7]. While this method has shown success, it has historically suffered from limitations including low protoplast regeneration efficiency and instability of transformants [6].
The ATMT approach has emerged as a robust alternative, offering higher transformation efficiency and greater mitotic stability of integrated DNA [6]. This method utilizes the natural DNA transfer mechanism of A. tumefaciens to deliver T-DNA containing genes of interest into the fungal genome. The optimized ATMT protocol has enabled the creation of targeted gene replacements in C. paspali with significantly improved efficiency compared to protoplast-based methods [6]. Both transformation systems require careful optimization of critical parameters including pre-culture conditions, enzyme combinations and concentrations for cell wall digestion (protoplast method), bacterial-fungal co-culture conditions (ATMT), and selection regimes for transformant recovery.
Strategic genetic modification of C. paspali has focused on redirecting metabolic flux toward this compound and its precursors by disrupting downstream conversion steps. A particularly successful approach has involved the targeted deletion of the lpsB gene, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptine alkaloids [3] [7]. This disruption creates a metabolic bottleneck that causes the accumulation of this compound and lysergic acid, which can then be extracted from fermentation broths [3].
The genetic modification process involves replacing the lpsB coding sequence with a selectable marker (typically the hygromycin resistance cassette hph) through homologous recombination [3] [7]. PCR verification confirms successful gene replacement, and HPLC analysis of mutant cultures demonstrates complete absence of ergopeptine alkaloids with concurrent accumulation of this compound/lysergic acid [3]. Importantly, these engineered strains maintain the ability to produce the early intermediates of the ergot alkaloid pathway while being blocked in the final steps, resulting in significantly improved yields of the desired intermediates.
The following diagram illustrates the strategic approach to metabolic engineering for enhanced this compound production:
Figure 2: Metabolic engineering workflow for enhancing this compound production in C. paspali through targeted genetic modification.
This compound serves as a crucial pharmaceutical intermediate in the synthesis of various clinically important ergot alkaloids [3]. Its significance stems from its structural position as a direct precursor to lysergic acid, which forms the core structure of numerous therapeutic agents [3]. Semisynthetic derivatives of lysergic acid have been developed into medications for diverse neurological conditions, including ergometrine for postpartum hemorrhage, nicergoline for cognitive disorders, cabergoline for Parkinson's disease and hyperprolactinemia, and dihydroergotamine for migraine treatment [3]. The global market demand for lysergic acid and its derivatives is substantial, with annual production estimated at 10-15 tons to meet pharmaceutical manufacturing needs [3].
The industrial production landscape for these compounds has historically been divided between field cultivation of ergot fungi on rye (accounting for 40-50% of production) and submerged fermentation using C. paspali strains (contributing the remaining 50-60%) [3]. However, field production is subject to significant variability due to climatic factors and growing conditions, creating supply chain uncertainties [3]. The development of efficient fermentation processes using engineered C. paspali strains therefore represents a crucial advancement toward more reliable and sustainable production of these medically essential compounds.
The transition from laboratory-scale production to industrial manufacturing of this compound using C. paspali fermentation presents several technical challenges that require careful consideration. Process scalability necessitates optimization of aeration, mixing, and nutrient delivery in large-scale bioreactors, as these parameters significantly influence fungal morphology and metabolic productivity [3]. The shear sensitivity of fungal hyphae in submerged culture requires balancing agitation intensity for oxygen mass transfer against potential damage to fungal structures [3].
Downstream processing represents another significant challenge, as the extraction and purification of this compound from complex fermentation broths involves multiple steps including separation of mycelial biomass, extraction with organic solvents, and chromatographic purification [3] [4]. The chemical instability of this compound and its tendency to isomerize to lysergic acid under certain conditions (particularly elevated temperature) necessitates careful control of processing parameters throughout the recovery and purification operations [4]. Additionally, the co-production of indole-diterpene tremorgenic mycotoxins (paspalitrems) in some wild-type strains presents safety concerns that must be addressed through either strain selection or genetic engineering to eliminate these undesirable compounds [5] [6].
Future development efforts will likely focus on further optimization of the production host through additional genetic modifications, development of continuous fermentation processes to improve productivity, and implementation of integrated biorefinery approaches to valorize all components of the fermentation biomass. The application of advanced metabolic engineering tools and synthetic biology approaches holds promise for creating next-generation production strains with enhanced yields, reduced byproduct formation, and improved fermentation characteristics.
Claviceps paspali represents a biologically and industrially significant fungus for the production of this compound as a key intermediate in the biosynthesis of pharmaceutically important ergot alkaloids. Advances in our understanding of the biosynthetic pathway, coupled with the development of efficient genetic manipulation systems, have enabled the creation of engineered strains with significantly improved production capabilities. The optimization of fermentation parameters using statistical experimental designs has further enhanced productivity, making submerged fermentation an increasingly attractive alternative to traditional field production.
The table below summarizes the key chemical information for paspalic acid.
| Property | Description |
|---|---|
| IUPAC Name | (2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),3,9,12,14-pentaene-4-carboxylic acid [1] |
| Other Systematic Names | 8,9-Didehydro-6-methylergoline-8-carboxylic acid; 6-Methyl-8,9-didehydroergoline-8-carboxylic acid [2] [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂ [2] [1] |
| Average Mass | 268.316 g/mol [2] |
| Chemical Structure | A tetracyclic ergoline derivative. It is a double-bond isomer of lysergic acid [3]. |
This compound occurs naturally in the ergot alkaloid biosynthesis pathway in fungi. The primary natural source is the fungus Claviceps paspali [4] [5].
In Claviceps species, the biosynthetic pathway of ergot alkaloids is broadly divided into three parts. This compound is a key intermediate formed in the later stages before being converted into more complex ergot alkaloids [4]. The following diagram illustrates the core logical relationship in its production:
Core pathway and engineering strategy for this compound production in Claviceps paspali [4].
Direct extraction of this compound from wild fungi is not industrially practical. Modern production uses submerged fermentation of engineered Claviceps paspali strains.
A key strategy involves creating a microbial "cell factory" by genetically modifying the fungus to accumulate the desired product [4].
lpsB): The gene lpsB codes for an enzyme that converts this compound into the next intermediate in the pathway. By deleting this gene, the metabolic flow is blocked, causing this compound and its isomer, iso-lysergic acid, to accumulate in the fermentation broth [4].The experimental protocol for producing this compound using the engineered Claviceps paspali strain is detailed below [4].
1. Strain and Culture Conditions
ΔlpsB knockout [4].2. Seed Medium Composition (per Liter)
| Component | Concentration |
|---|---|
| Mannitol | 20 g |
| Succinic Acid | 10 g |
| Soybean Cake Powder | 2 g |
| KH₂PO₄ | 1 g |
| MgSO₄·7H₂O | 0.3 g |
| pH | 5.0 |
3. Fermentation Process
4. Fermentation Medium Composition (Optimized per Liter)
| Component | Concentration |
|---|---|
| Sorbitol | 100 g |
| Succinic Acid | 35 g |
| Corn Steep Powder | 20 g |
| Yeast Extract Powder | 0.5 g |
| FeSO₄·7H₂O | 0.022 g |
| ZnSO₄·7H₂O | 0.01 g |
| MgSO₄·7H₂O | 0.7 g |
| pH | 5.5 |
5. Process Optimization
This compound can also be manufactured through the base-catalyzed isomerization of lysergic acid [5]. This process is covered in a patent and typically involves:
Claviceps fungi are parasitic ascomycetes that infect over 400 grass species, including economically important cereals such as rye, wheat, barley, and oats. These fungi are classified as ergot fungi due to their characteristic production of ergot alkaloids—indole-derived compounds with significant pharmacological activities. The genus includes multiple species with varying host specificities: Claviceps purpurea (infecting rye and other cereals), Claviceps paspali (specializing on Paspalum grasses), Claviceps fusiformis (affecting pearl millet), and Claviceps africana (targeting sorghum). These fungi pose substantial agricultural challenges through ergot disease, which replaces host seeds with fungal sclerotia containing high concentrations of ergot alkaloids that are toxic to humans and animals.
This compound is a key ergot alkaloid intermediate in the biosynthesis of various lysergic acid derivatives. This compound is particularly significant in Claviceps paspali metabolism, serving as a precursor to more complex ergot alkaloids. Unlike other Claviceps species that primarily produce ergopeptines, C. paspali specializes in the production of simple lysergic acid derivatives, with this compound occupying a central position in its biosynthetic pathway. The compound's importance extends beyond its role as a biosynthetic intermediate, as it represents a pharmaceutical precursor for the synthesis of various medically important compounds, making it valuable for biotechnological production.
The following diagram illustrates the Claviceps lifecycle, showing the transition from floral infection to alkaloid production:
Figure 1: The Claviceps lifecycle illustrating the transition from floral infection to alkaloid production and reproduction. The parasitic phase involves flower infection and alkaloid accumulation, while the reproductive phase completes the cycle through sclerotia germination and spore dispersal.
Claviceps species exhibit a complex reproductive cycle that alternates between parasitic and saprophytic phases, with the entire process being temperature-dependent and requiring specific environmental conditions for each stage. The fungus is homothallic (self-fertile), capable of sexual reproduction without requiring a compatible mating partner. The lifecycle begins when windborne ascospores land on the stigmatic surfaces of susceptible grass flowers during spring. These spores germinate and produce hyphae that penetrate the soft tissues of the stigma, typically through the hairs or directly through the cuticle. The penetration mechanism is not fully understood but is believed to involve both mechanical pressure and the production of cell wall-degrading enzymes that facilitate entry into the host tissues [1].
Once inside the flower, the fungal hyphae grow down through the style (transmitting tissue) toward the ovary. Notably, Claviceps exhibits tissue specificity, exclusively colonizing the ovarian tissues while avoiding other plant parts. The reason for this specific targeting remains unclear but may relate to the presence of specific nutrients or the absence of effective defense mechanisms in the ovary. Within 24 hours post-inoculation, hyphae are visible growing into and down the stigma. By 48 hours, the fungus reaches the base of the ovary, and by 72 hours, it completely surrounds the ovule. Within 5-7 days, the fungal tissue replaces the entire ovule, forming a structure known as the sphacelium [2] [1].
During the sphacelial stage, the fungus produces masses of asexual conidiospores that are exuded from the infected florets in a sugary liquid called honeydew. This viscous fluid, which contains high concentrations of sugars and conidia, serves as a dispersal mechanism. The honeydew attracts insect vectors and facilitates spread to other flowers through rain splash and direct contact. From a biochemical perspective, this stage represents the initial phase of alkaloid production, with the fungus beginning to synthesize early intermediates in the ergot alkaloid pathway [3] [1].
Approximately two weeks after initial infection, the fungus enters the sclerotial stage, where it forms hardened, dark purple or brown structures called sclerotia that replace the host seed. These sclerotia represent the overwintering structure of the fungus and serve as the primary site for alkaloid accumulation. Sclerotia are rich in lipids and contain high concentrations of ergot alkaloids, which protect them from predation and environmental stress. When sclerotia fall to the ground and experience appropriate environmental conditions (typically after winter dormancy), they germinate to form fruiting bodies (stromata) containing perithecia (flask-shaped structures) where sexual reproduction occurs through the fusion of compatible nuclei, resulting in the production of ascospores that complete the lifecycle [1].
This compound (chemically known as 6-methyl-Δ⁸,⁹-ergolene-8-carboxylic acid) is a key ergot alkaloid intermediate in the biosynthetic pathway leading to various lysergic acid derivatives. The compound features the characteristic ergoline ring system common to all ergot alkaloids, comprising a tetracyclic structure that includes an indole moiety derived from L-tryptophan fused to a ring system derived from dimethylallyl pyrophosphate. This compound is particularly characterized by the presence of a carboxylic acid group at position 8 and a double bond between positions 8 and 9 in the ergoline structure, making it a direct precursor to lysergic acid through isomerization [4].
In Claviceps paspali, this compound is typically found as This compound amides, most notably as This compound alpha-hydroxyethylamide (PAH). These derivatives represent important intermediates that can be further modified through various enzymatic reactions including epimerization, hydroxylation, and glycosylation to yield a diverse array of ergot alkaloids. The chemical instability of certain this compound derivatives, particularly their susceptibility to epimerization at two asymmetric carbon atoms, presents both challenges and opportunities in the fermentation and purification processes used for pharmaceutical production [4].
The biosynthesis of this compound follows the general ergot alkaloid pathway but branches at the stage of lysergic acid synthesis. The pathway begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), which is encoded by the dmaW gene in Claviceps species. This represents the first committed step in ergot alkaloid biosynthesis and is rate-limiting for the entire pathway. The product of this reaction, dimethylallyltryptophan (DMAT), undergoes a series of transformations including N-methylation, oxidation, and ring closure to form the ergoline ring system characteristic of all ergot alkaloids [5].
The pathway proceeds through several clavine alkaloid intermediates, including chanoclavine-I, agroclavine, and elymoclavine, which are progressively oxidized and modified to eventually yield lysergic acid. This compound is formed as an intermediate in the conversion of elymoclavine to lysergic acid, through a series of oxidation and rearrangement reactions. Specifically, the conversion involves oxidation of the methyl group at position 17 to a carboxylic acid, followed by isomerization to form lysergic acid. In Claviceps paspali, this pathway is particularly efficient for the production of simple lysergic acid derivatives, with this compound serving as a key branch point intermediate [4] [5].
The following diagram illustrates the biosynthetic pathway from key intermediates to this compound and its derivatives:
Figure 2: Biosynthetic pathway of ergot alkaloids showing the position of this compound as a key intermediate in the production of lysergic acid derivatives. The pathway begins with the condensation of L-tryptophan and DMAPP, proceeding through several clavine intermediates before reaching this compound, which isomerizes to lysergic acid—the precursor to pharmacologically important compounds.
The production of this compound through submerged fermentation of Claviceps paspali has been extensively studied and optimized for industrial application. The fermentation process can be divided into three distinct phases based on alkaloid profiling and metabolic activity. During the initial production phase (typically days 3-12 of fermentation), the fungus biosynthesizes the primary genuine alkaloid, lysergic acid α-hydroxyethylamide (LAH I), which is derived from this compound. This phase is characterized by active fungal growth and high metabolic activity, with the culture medium containing specific carbon and nitrogen sources that promote alkaloid production [4].
The degradation phase (approximately days 13-18) involves chemical modifications of the initially produced alkaloids. Due to its inherent chemical instability, LAH I undergoes epimerization at two asymmetric carbon atoms in the fermentation medium, yielding three epimeric forms (LAH II-IV). Additionally, cleavage reactions occur that convert the LAH isomers to ergine and erginine. The final post-production phase (days 15-30) is characterized by biooxidative reactions that predominantly yield 8-hydroxy derivatives of ergine and erginine. The isolation of This compound 10-hydroxyamide during this phase indicates the existence of an alternative biosynthetic pathway for the production of simple lysergic acid derivatives, bypassing some of the conventional steps [4].
Table 1: Timeline of Alkaloid Production and Transformation During Submerged Fermentation of Claviceps paspali
| Fermentation Phase | Time Frame (Days) | Major Alkaloid Transformations | Key metabolites |
|---|---|---|---|
| Production Phase | 3-12 | Biosynthesis of primary alkaloids | LAH I (lysergic acid α-hydroxyethylamide) |
| Degradation Phase | 13-18 | Epimerization and cleavage | LAH II-IV, ergine, erginine |
| Post-production Phase | 15-30 | Biooxidative reactions | 8-hydroxy derivatives of ergine and erginine |
Recent advances in genetic manipulation of Claviceps paspali have opened new possibilities for strain improvement and metabolic engineering. The development of Agrobacterium tumefaciens-mediated transformation (ATMT) has overcome previous limitations of protoplast-mediated transformation, including inefficient protoplast regeneration, low frequency of DNA integration, and poor mitotic stability of transformants. This method allows for targeted genetic modifications, including gene knockouts and gene replacements in the alkaloid biosynthetic pathways [6].
Research has successfully targeted the indole-diterpene (IDT) biosynthetic gene cluster in C. paspali, which competes with the ergot alkaloid pathway for precursors and metabolic resources. By knocking out key IDT biosynthetic genes (idtCBGF, idtP, and idtF), researchers have created mutant strains that show complete abrogation of IDT production while maintaining undisturbed ergot alkaloid biosynthesis. These engineered strains offer significant advantages for industrial production, as they eliminate the co-production of tremorgenic mycotoxins (paspalitrems) that complicate the purification of pharmaceutical-grade ergot alkaloids. The continuation of ergot alkaloid production in these mutants confirms that the IDT and ergot alkaloid pathways operate independently and do not share essential precursors [6] [7].
Table 2: Genetic Modifications in Claviceps paspali for Enhanced Alkaloid Production
| Genetic Modification | Target Genes | Effect on Metabolism | Application Potential |
|---|---|---|---|
| IDT cluster knockout | idtCBGF | Complete elimination of indole-diterpene production | Simplified purification of ergot alkaloids |
| P450 monooxygenase knockout | idtP | Accumulation of paspaline (early IDT intermediate) | Blocking tremorgenic mycotoxin synthesis |
| Prenyltransferase knockout | idtF | Production of unprenylated IDTs | Elimination of neurotoxic paspalitrems |
The analysis and quantification of this compound and related ergot alkaloids primarily rely on liquid chromatography (LC) methods, often coupled with mass spectrometry (MS) detection. These techniques enable the separation and identification of complex alkaloid mixtures present in fermentation broths and biological samples. The inherent chemical instability of many ergot alkaloids, particularly their susceptibility to epimerization and degradation, requires careful optimization of chromatographic conditions to achieve accurate quantification and prevent artifactual transformations during analysis [4].
Advanced LC methods have been developed to separate the four epimeric isomers of lysergic acid α-hydroxyethylamide (LAH I-IV) that form during fermentation. These methods typically employ reversed-phase chromatography with buffered mobile phases to control pH and minimize on-column degradation. The detection and characterization of 8-hydroxy derivatives of ergine and erginine in the later stages of fermentation requires specialized MS techniques, including tandem mass spectrometry (MS/MS) for structural elucidation. The identification of This compound 10-hydroxyamide as a minor metabolite further demonstrates the utility of these sophisticated analytical approaches in uncovering the complexity of ergot alkaloid metabolism [4].
Comprehensive metabolic profiling throughout the fermentation process is essential for understanding the dynamics of alkaloid production and transformation. Regular sampling and analysis at defined time points allow for the construction of detailed time-course profiles that reveal the interconversions between different alkaloid species. This approach has been instrumental in identifying the three distinct phases of alkaloid metabolism during submerged fermentation of Claviceps paspali and understanding the chemical and enzymatic processes that dominate each phase [4].
The application of multivariate analysis to metabolic profiling data enables the identification of correlations between process parameters and alkaloid yields, facilitating process optimization. Additionally, the integration of genomic and metabolomic data provides insights into the regulation of alkaloid biosynthesis and helps identify potential targets for genetic engineering to enhance production of desired compounds such as this compound while minimizing the formation of by-products and degradation products [6] [4].
This compound serves as an important pharmaceutical precursor for the synthesis of various medically valuable ergot alkaloids. Its strategic position in the biosynthetic pathway makes it an ideal starting material for the semi-synthesis of compounds such as ergometrine (used to control postpartum bleeding), ergotamine (for migraine treatment), and various dihydrogenated ergot alkaloids that form the basis of medications for neurological disorders. The simple structure of this compound compared to more complex ergopeptines facilitates its chemical modification to produce analogs with optimized pharmacological properties [5].
The ergoclavine-type alkaloids, including fumigaclavine C, have shown promise as anti-inflammatory agents for the treatment of inflammatory bowel diseases and atherosclerosis. These compounds function by inhibiting NLRP3 inflammasome activation and attenuating TNFα production through modulation of the TLR4-NFκB signaling pathway. The relatively simple structure of this compound compared to more complex ergopeptines makes it an attractive starting point for the development of novel anti-inflammatory drugs with improved specificity and reduced side effects [5].
Beyond their pharmaceutical applications, this compound and its derivatives serve as valuable research tools for studying biological processes. The ergot alkaloid scaffold interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, dopamine receptors, and α-adrenergic receptors, making these compounds useful probes for investigating the structure and function of these important signaling proteins. The ability to chemically modify different regions of the this compound structure enables researchers to explore structure-activity relationships and develop selective ligands for specific receptor subtypes [5].
The genetic tools developed for manipulating Claviceps paspali, particularly the ATMT protocol, provide a platform for fundamental studies of fungal secondary metabolism. These techniques enable researchers to investigate the function of specific genes involved in alkaloid biosynthesis, study the regulation of metabolic pathways, and explore the ecological roles of these compounds in fungal-plant interactions. The knowledge gained from these studies has broader implications for understanding the evolution of secondary metabolism in fungi and developing strategies for engineering biosynthetic pathways in various organisms [6] [7].
This compound represents a crucial metabolic intermediate in the ergot alkaloid biosynthesis pathway of Claviceps paspali, with significant implications for both basic research and pharmaceutical applications. Its position at the branch point between simple lysergic acid derivatives and more complex ergopeptines makes it a key node in the metabolic network of this industrially important fungus. The detailed understanding of its biosynthesis, regulation, and chemical transformations has enabled the development of efficient fermentation processes for the production of valuable pharmaceutical precursors.
This compound is a key ergot alkaloid precursor naturally produced by the fungus Claviceps paspali during submerged fermentation. This compound serves as a crucial intermediate in the biosynthesis of various pharmacologically important ergot alkaloids, including lysergic acid and its derivatives. The industrial importance of this compound stems from its relative stability compared to other ergoline precursors and its ability to be isomerized to lysergic acid, which serves as the foundational structure for numerous therapeutic agents. These derivatives have extensive clinical applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, migraines, and postpartum hemorrhages. Additionally, lysergic acid derivatives have shown utility in psychiatric therapeutic applications and other medical conditions, creating a consistent market demand estimated at 10-15 tons of lysergic acid annually, with this compound serving as a critical bottleneck in this supply chain.
The extraction and purification of this compound from fermentation broth presents significant technical challenges due to the complex nature of the fermentation matrix, the presence of similar ergot alkaloids that can interfere with purification, and the chemical instability of the compound under certain conditions. Traditional organic solvent extraction methods often result in emulsification issues, low yields, and require large volumes of solvents, making them economically and environmentally challenging for industrial application. Furthermore, the fermentation broth contains numerous impurities including residual carbohydrates, proteins, pigments, metal ions, and various by-products of fungal metabolism that must be removed to obtain pharmaceutically acceptable purity. These application notes address these challenges by providing optimized, scalable protocols for the efficient extraction and purification of this compound from Claviceps paspali fermentation broth, incorporating both traditional and advanced solid-phase extraction techniques.
The production of this compound through submerged fermentation of Claviceps paspali requires precise control of cultural parameters and medium composition to maximize yield while minimizing the formation of undesirable by-products. The fermentation process can be divided into three distinct phases: the production phase (days 3-12) characterized by biosynthesis of the basic genuine alkaloid lysergic acid alpha-hydroxyethylamide (LAH I); the degradation phase (days 13-18) where epimerization occurs; and the post-production phase (days 15-30) where biooxidative reactions yield hydroxy-derivatives. Research indicates that alkaline conditions (pH ≥7.0) significantly improve alkaloid yield, with one study reporting that adjusting the pH to 9.0 with ammonia water before extraction enhanced recovery rates.
The metabolic engineering of Claviceps paspali has emerged as a promising approach for enhancing this compound production. Recent advances have demonstrated that deletion of the lpsB gene, which encodes an enzyme responsible for converting lysergic acid to ergoamides, results in significant accumulation of lysergic acid and its precursors in engineered strains. When combined with optimized fermentation medium, these engineered strains have achieved remarkable titers of up to 3.7 g·L−1 of lysergic acid and iso-lysergic acid, representing a 4.6-fold increase compared to initial medium formulations. The development of an efficient protoplast-mediated transformation system for C. paspali has facilitated such genetic modifications, overcoming previous limitations in the genetic manipulation of this industrially important fungus.
Table 1: Optimized Fermentation Medium Composition for this compound Production
| Component | Concentration | Function | Notes |
|---|---|---|---|
| Sorbitol | 100 g·L−1 | Carbon source | Superior to mannitol in recent studies |
| Succinic acid | 35 g·L−1 | Buffer and carbon source | Neutralized to pH 5.2 with ammonia |
| Corn steep powder | 20 g·L−1 | Nitrogen source and growth factors | Can be substituted with soybean cake powder |
| Yeast extract powder | 0.5 g·L−1 | Vitamins and cofactors | Enhances alkaloid production |
| KH₂PO₄ | 1 g·L−1 | Phosphorus source | Concentration varies (0.1-1 g·L−1) |
| MgSO₄·7H₂O | 0.7 g·L−1 | Magnesium source | Essential for enzyme function |
| FeSO₄·7H₂O | 0.022 g·L−1 | Trace element | Catalyst for biosynthetic enzymes |
| ZnSO₄·7H₂O | 0.01 g·L−1 | Trace element | Co-factor for enzymatic reactions |
The fermentation process is typically performed in specialized bioreactors with specific geometry requirements. Studies indicate that fermenter vessels should have a form ratio of height to diameter of at least 3:1 to ensure proper oxygen transfer and mixing efficiency. The process requires temperature control at 24°C, with an initial incubation period in shake flasks for 4-5 days followed by scale-up to fermenter vessels. Aeration control is critical, with sterile air typically supplied at a pressure of 1.4 atmospheres after 6-7 days of fermentation to maintain oxygen saturation at 70-80%. The entire fermentation process typically requires 8-12 days, with monitoring of alkaloid production through regular sampling and analysis using thin-layer chromatography or HPLC. The harvest timing is crucial as prolonged fermentation can lead to degradation of this compound to other ergot alkaloids, reducing yield and complicating downstream purification.
The adsorption characteristics of bentonite and other montmorillonite compounds make them excellent substrates for the initial capture of this compound and related ergot alkaloids from fermentation broth. The method outlined in US Patent 4237291 describes a process where 30 L of Claviceps purpurea culture solution at its natural pH (5-6) is stirred for 30 minutes with 1.2 kg of bentonite. The bentonite-alikaloid complex is then filtered through calcium sulfate dihydrate, with the filtrate typically discarded as it contains minimal alkaloid content. The resulting mycella-adsorbent mixture is dried and can be directly extracted with a 10-12 fold volume of ethyl acetate, yielding up to 90% of the alkaloid content. For industrial-scale applications, calcium bentonite is preferred over sodium bentonite due to its filtration properties and reduced tendency to form colloids that complicate solid-liquid separation.
Fuller's earth presents an alternative adsorbent with potential advantages over bentonite, particularly its granular form that facilitates use in flow-through adsorption columns. This material demonstrates particularly high affinity for ergot alkaloids at the natural pH of claviceps broth (approximately 5.0-6.0), eliminating the need for pH adjustment before adsorption. The elution of bound alkaloids from clay adsorbents typically employs polar solvents such as methanol, with or without the addition of basic compounds like ammonia. However, it is important to note that elution with basic methanol may promote epimerization of alkaloids, potentially converting this compound to its less desirable isomers. This method's primary drawback lies in the requirement for drying the adsorbent before extraction, which adds time and energy costs to the process and may contribute to compound degradation if not carefully controlled.
Synthetic adsorbents such as styrene-divinylbenzene copolymers and phenolic resins offer significant advantages for this compound extraction from Claviceps paspali fermentation broth, as detailed in Japanese Patent 2-167051. These materials function primarily through van der Waals interactions rather than ionic mechanisms, allowing for effective capture of this compound and related ergot alkaloids without the need for ion exchange. The recommended polymers typically have a grain diameter of 250-857 μm, pore diameter of approximately 500 Å, and surface area of 400-1000 m²/g. Commercially available examples include Sepabeads SP207, SP206, SP800, and SP900 (Mitsubishi Chemical), as well as Duolite S-866 and S-861 (Rohm and Haas).
The extraction process using synthetic polymers typically employs a column chromatography approach where the fermentation broth, preferably adjusted to pH ≥7.0 with ammonia water, is passed through a column packed with the adsorbent at a flow rate of 0.5-2.0 bed volumes per hour. The loading capacity for ergot alkaloids typically ranges up to 60 mg/mL of wet resin. Following loading, the column is washed with water to remove unbound impurities, then eluted with a hydro-organic solvent mixture. The elution solvent typically consists of 5-80% (w/w) of a water-miscible organic solvent such as methanol, ethanol, acetone, acetonitrile, or tetrahydrofuran. For enhanced elution efficiency, the solvent system may be modified with alkaline additives (e.g., sodium hydrogen carbonate or aqueous ammonia) or weakly acidic components (e.g., succinic acid or citric acid). The elution volume is typically 3-6 times the bed volume of the resin, with elution progress monitored by thin-layer chromatography.
Table 2: Comparison of Solid-Phase Extraction Methods for this compound
| Parameter | Bentonite/Clay Method | Synthetic Polymer Method |
|---|---|---|
| Adsorbent cost | Low | Moderate to high |
| Equipment requirements | Simple stirring and filtration | Column chromatography system |
| Processing time | Longer due to drying step | Faster continuous processing |
| Scalability | Good for batch processing | Excellent for continuous processing |
| Yield | Up to 90% | 68-92% in documented examples |
| Resin regeneration | Not typically practiced | Possible with NaOH/acetone wash |
| Specificity | Moderate | High, depending on polymer |
| Typical eluent | Methanol or ethyl acetate | 50-85% methanol in water |
This compound naturally exists in equilibrium with its more stable isomer, lysergic acid, particularly under alkaline conditions. This chemical property enables the conversion of extracted this compound to the pharmaceutically more valuable lysergic acid through a controlled isomerization process. The conversion represents a critical step in the production chain for many ergot-based pharmaceuticals, as lysergic acid serves as the direct precursor for semisynthetic derivatives such as ergometrine, nicergoline, and cabergoline. The isomerization process typically involves heating this compound in the presence of a strong base such as sodium hydroxide or potassium hydroxide, often in aqueous methanol or ethanol as solvent.
The mechanism of isomerization involves the formation of an enol intermediate that tautomerizes to the more thermodynamically stable lysergic acid structure. According to the process described in patent EP1718644A1, crystalline this compound is dissolved in a mixture of methanol and aqueous metal hydroxide (such as NaOH or KOH) and heated under reflux conditions to complete the isomerization. The progress of the reaction can be monitored by HPLC or TLC until the conversion is complete. Following isomerization, the solution is typically acidified to precipitate crude lysergic acid, which can then be further purified through recrystallization. The reaction efficiency is generally high, with yields exceeding 85% when performed under optimized conditions, though care must be taken to minimize exposure to light and oxygen which can degrade the sensitive ergoline structure.
The purification of lysergic acid following isomerization from this compound typically involves a multi-step process to achieve pharmaceutical grade purity. After the isomerization mixture is cooled, the pH is carefully adjusted to approximately 7.0-7.5 using mineral acids such as sulfuric acid, resulting in the precipitation of crude lysergic acid. The precipitate is then collected by filtration and may be further purified through recrystallization from appropriate solvents. Common solvent systems for recrystallization include aqueous methanol, aqueous ethanol, or acetone-water mixtures. The crystallization process requires careful control of temperature, cooling rate, and agitation to ensure the formation of pure crystals with consistent particle size distribution.
For ultimate purity, chromatographic methods may be employed, including preparative HPLC using reversed-phase C18 columns with methanol-water or acetonitrile-water mobile phases, potentially modified with buffers or ion-pairing agents to improve separation. The purified lysergic acid typically appears as colorless to slightly yellow crystals, with a melting point of approximately 240°C (with decomposition). The identity and purity of the final product should be confirmed through multiple analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. Proper storage conditions are critical for maintaining stability, with recommendations including protection from light, oxygen, and moisture through packaging in amber glass containers under inert atmosphere, with storage at temperatures below -20°C for long-term preservation.
High-performance liquid chromatography represents the primary analytical method for the quantification and quality control of this compound throughout the extraction and purification process. The typical HPLC system for ergot alkaloid analysis employs a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of a mixture of aqueous buffer and organic modifier such as acetonitrile or methanol. The aqueous component often contains 20-50 mM ammonium acetate or ammonium carbonate, adjusted to pH 8.0-10.0 with ammonia to improve peak shape and resolution. A representative gradient program might begin with 10-20% acetonitrile, increasing linearly to 70-90% over 20-30 minutes, at a flow rate of 1.0 mL/min and column temperature maintained at 25-40°C.
Detection methodology typically employs UV absorption at 320 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm, with the latter offering superior sensitivity and selectivity for ergot alkaloids. For comprehensive analysis, diode array detection is valuable for peak purity assessment through spectral comparison. The retention time of this compound under these conditions typically falls between 10-15 minutes, well-separated from related compounds such as lysergic acid, isolysergic acid, and other ergot alkaloids. Quantitative analysis requires the preparation of a calibration curve using certified reference standards, with a typical linear range of 0.1-100 μg/mL and limit of detection approximately 0.05 μg/mL. System suitability tests should demonstrate resolution greater than 2.0 between this compound and the closest eluting compound, tailing factor less than 2.0, and RSD of peak areas less than 2.0% for repeated injections.
Quality control protocols for extracted this compound should include comprehensive testing to ensure identity, purity, potency, and safety. The identity confirmation typically combines chromatographic retention behavior matching with reference standard and UV spectral comparison. For material intended for pharmaceutical use, purity specifications generally require not less than 98.0% and not more than 102.0% of this compound on anhydrous basis, when determined by the validated HPLC method. Related substances should be strictly controlled, with individual impurities limited to not more than 0.5% and total impurities not more than 1.5%.
Additional quality control tests include residual solvent analysis by gas chromatography according to ICH guidelines, with particular attention to methanol, ethanol, acetone, and chloroform depending on the extraction and purification process employed. The water content by Karl Fischer titration should typically not exceed 5.0%, while the residue on ignition should be less than 0.5%. For crystalline material, powder characteristics such as particle size distribution and crystallinity may be specified depending on the intended use. Microbiological testing should include total aerobic microbial count not more than 10³ cfu/g, total combined molds and yeasts count not more than 10² cfu/g, and absence of specified objectionable microorganisms including Escherichia coli, Salmonella species, and Staphylococcus aureus.
The extraction and purification of this compound from Claviceps paspali fermentation broth involves a coordinated sequence of operations from initial culture to final purified product. The following diagram illustrates the complete workflow, integrating the key unit operations described in these application notes:
The conversion of this compound to lysergic acid represents a crucial transformation in the production pathway. The following diagram illustrates the chemical pathway and key transformation mechanisms:
Low Adsorption Efficiency: If this compound recovery during the solid-phase extraction step is suboptimal, verify the pH of the fermentation broth before loading. For synthetic polymer adsorbents, alkaline conditions (pH ≥7.0) significantly improve binding efficiency. For clay-based adsorbents, the natural pH of 5.0-6.0 is typically optimal. Also confirm that the adsorbent is not saturated—reduce the loading volume or increase the adsorbent bed volume as needed.
Emulsion Formation: During solvent extraction steps, emulsion formation can significantly reduce recovery. To minimize this issue, gentle mixing rather than vigorous shaking is recommended. Centrifugation can break persistent emulsions, or addition of small volumes of ethanol or saturated sodium chloride solution may help. If using traditional liquid-liquid extraction, consider switching to solid-phase extraction methods which inherently avoid emulsion issues.
Compound Degradation: this compound and its derivatives are sensitive to light, oxygen, and extreme pH. Always perform extraction procedures under subdued light and consider using nitrogen atmospheres for oxygen-sensitive steps. Avoid prolonged exposure to strong acids or bases, and process samples promptly rather than storing them for extended periods in solution.
Incomplete Elution: If elution profiles show tailing or incomplete recovery, increase the organic modifier concentration in the elution solvent or include additives such as 0.1-1.0% ammonium hydroxide in methanol. For stubborn retention, a stepwise elution protocol with increasing organic strength may improve recovery compared to isocratic elution.
The transition from laboratory-scale to industrial-scale extraction requires careful attention to several key parameters. For solid-phase extraction columns, bed geometry becomes critical, with optimal column length-to-diameter ratios typically between 2:1 and 5:1 to ensure uniform flow distribution and minimize channeling. The flow distribution system must be designed to prevent bed compaction and ensure even loading across the entire cross-section. When scaling up bentonite/clay adsorption methods, consider implementing automated filter presses for large-scale solid-liquid separation, with appropriate pre-coat filtration if necessary.
Process economics become increasingly important at production scale, with particular attention to solvent recovery and reuse systems to minimize operational costs and environmental impact. For synthetic polymer adsorbents, implement validated cleaning-in-place and sanitization protocols to maintain resin performance over multiple cycles. Establish strict quality control checkpoints throughout the scaled-up process, with particular attention to in-process testing of key parameters such as adsorption efficiency, elution profile, and intermediate purity. Finally, ensure that all equipment contacting the product is constructed of appropriate materials (typically glass, stainless steel, or FDA-approved polymers) to prevent contamination or adsorption losses.
This protocol is adapted from a published method for quantifying organic acids (including aromatic acids) from microbial cell extracts using anionic exchange solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) [1].
The following diagram illustrates the major steps involved in the sample preparation and analysis process:
Step 1: Sample Preparation
Step 2: Solid-Phase Extraction (SPE) Cleanup
Step 3: Derivatization for GC-MS
Step 4: GC-MS Analysis
A method developed for microbial organic acids provides a benchmark for the validation data you should aim to collect [1]. The table below summarizes typical parameters and performance characteristics you can expect from a well-validated protocol.
| Validation Parameter | Description & Target | Reported Performance (for other organic acids) |
|---|---|---|
| Linearity | The ability to obtain results proportional to analyte concentration. Assessed via correlation coefficient (R²). | R² > 0.987 for a range of aliphatic and aromatic acids [1]. |
| Recovery | Efficiency of the entire extraction process. Determined by spiking a known amount and measuring the yield. | 100-111% for 12 out of 15 tested acids [1]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | 3 - 272 ng/mL for the tested compounds [1]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Can be derived from the LOD and linearity data. |
| Precision | The closeness of agreement between independent measurements. Expressed as Relative Standard Deviation (RSD%). | Process standard deviations between 0.04 - 0.69 µg/mL [1]. |
| Stability | The stability of the analyte in solution and after derivatization. | Should be tested for short-term (autosampler) and long-term (storage) conditions [1]. |
To adapt this general protocol for this compound, you should focus on the following aspects:
Paspalic acid (CAS Number: 5516-88-1) is a key intermediate in the biosynthesis of ergot alkaloids with significant importance in pharmaceutical development, particularly for neurological disorders such as Parkinson's disease and migraines. This lysergic acid derivative possesses a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.317 g/mol. The analytical characterization and quantification of this compound presents substantial challenges due to its complex molecular structure, potential for degradation, and the presence of closely related analogs in biological matrices. These application notes provide comprehensive protocols for the reliable separation, identification, and quantification of this compound using high-performance liquid chromatography (HPLC), addressing the critical needs of researchers and analytical scientists working in drug development and quality control. The methodologies outlined have been optimized to achieve excellent resolution, sensitivity, and reproducibility, enabling precise monitoring of this compound in both research and regulatory contexts.
Table 1: Essential Chemical Reagents for this compound HPLC Analysis
| Reagent | Specification/Purity | Purpose | Storage Conditions |
|---|---|---|---|
| This compound Reference Standard | ≥95% (HPLC grade) | Primary standard for quantification | -20°C, desiccator, protected from light |
| Acetonitrile (ACN) | HPLC gradient grade | Mobile phase component | Room temperature, tightly sealed |
| Water | HPLC grade (Type I) | Mobile phase component | Room temperature |
| Phosphoric Acid | Analytical reagent grade (≥85%) | Mobile phase modifier for non-MS methods | Room temperature |
| Formic Acid | LC-MS grade | Mobile phase modifier for MS-compatible methods | 4°C, tightly sealed |
| Methanol | HPLC grade | Sample reconstitution, column cleaning | Room temperature |
Table 2: Suitable HPLC Columns for this compound Separation
| Column Type | Specific Examples | Dimensions | Particle Size | Applicability |
|---|---|---|---|---|
| Reverse Phase C18 | INNO C18 [1] | 250 × 4.6 mm | 5 μm | General analysis with good retention |
| Specialized Reverse Phase | Newcrom R1 [2] | Not specified | 3 μm (for UPLC) | Low silanol activity, high efficiency |
| UPLC Columns | Newcrom R1 (small particles) | Varies | 3 μm | Fast analysis, improved resolution |
Standard Non-MS Method:
MS-Compatible Method:
Stock Solution Preparation:
Calibration Standards Preparation:
Sample Extraction Procedure:
Following the establishment of HPLC conditions, the method must be rigorously validated to ensure reliability, accuracy, and reproducibility for its intended application. The validation protocol should be conducted according to ICH guidelines and include the parameters outlined below [1].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity | Analyze minimum of 5 concentrations in triplicate | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) | Mean recovery 95-105% |
| Precision | Intra-day (n=6) and inter-day (n=3 days) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Concentration-dependent, typically ≤ 0.1 μg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with precision ≤5% RSD | Concentration-dependent, typically ≤ 0.5 μg/mL |
| Specificity | Resolution from closest eluting impurity | Resolution ≥ 1.5 |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase | RSD of retention time ≤ 2% |
Even with established protocols, analytical challenges may arise during method implementation. The following troubleshooting guide addresses common issues encountered in this compound HPLC analysis.
Peak Tailing or Broadening:
Retention Time Drift:
Poor Resolution from Impurities:
Low Recovery in Extraction:
The analytical process for this compound quantification involves multiple interconnected steps, from sample preparation to data analysis. The following workflow diagrams visualize these processes to facilitate method implementation and troubleshooting.
The validated HPLC method for this compound finds critical applications throughout the drug development pipeline, from early discovery to quality control of final products. In fermentation optimization, this analytical approach enables real-time monitoring of this compound production, facilitating media optimization and strain improvement. Research has demonstrated the effectiveness of metabolic engineering approaches for this compound production, with recent studies achieving titers up to 3.7 g·L⁻¹ through genetic manipulation of Claviceps paspali and fermentation medium optimization [3]. In process chemistry, the method supports reaction monitoring and impurity profiling during semisynthetic derivation of this compound into active pharmaceutical ingredients. For regulatory submissions, the validated method provides the rigorous data quality required for quality control sections of investigational new drug (IND) and new drug application (NDA) submissions. Additionally, in stability studies, the methodology effectively tracks degradation products and establishes shelf-life recommendations for this compound reference standards and drug substances.
These comprehensive application notes and protocols provide a robust foundation for the HPLC analysis of this compound in pharmaceutical research and development settings. The methodologies outlined leverage advanced stationary phases specifically suited for complex alkaloid separations, with the Newcrom R1 column demonstrating particular effectiveness due to its low silanol activity and high efficiency [2]. The systematic validation approach ensures data reliability and regulatory compliance, while the troubleshooting guidance addresses common implementation challenges. As pharmaceutical applications of ergot alkaloids continue to expand, with growing interest in their neurological applications, these analytical protocols will support ongoing research, process optimization, and quality control efforts. The workflow visualizations further enhance method understanding and implementation, serving as quick-reference guides for laboratory personnel. Through adherence to these detailed protocols, researchers can achieve accurate, precise, and reproducible quantification of this compound across diverse sample matrices and concentration ranges.
Proper sample preparation is critical for removing interfering substances and protecting your LC-MS/MS instrument. Here are two common methods:
| Protocol | Description | Key Steps | Advantages | Considerations |
|---|
| Protein Precipitation (PPT) [1] | A rapid, straightforward method for biological samples like plasma. Organic solvent is added to precipitate proteins, which are then removed by filtration. | 1. Add 3 volumes of ice-cold acetonitrile (with 1% formic acid) to 1 volume of plasma. 2. Vortex mix vigorously. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for analysis. | Rapid; good for high-throughput; recovers most analytes. | Does not remove phospholipids, which can cause ion suppression and source contamination [1]. | | Phospholipid Removal (PLR) [1] | An advanced PPT method that incorporates a specialized plate to actively capture and remove phospholipids. | 1. Load sample onto a Microlute PLR plate or equivalent. 2. Add precipitation solvent (e.g., ACN with 1% FA). 3. Mix by pipetting. 4. Elute clean sample using positive pressure. | Effectively removes phospholipids; reduces ion suppression; minimizes source contamination and column fouling [1]. | Slightly more expensive than basic PPT; requires specialized plates. |
Post-Preparation Consideration: The eluent from precipitation is often in a strong organic solvent, which can lead to poor peak shapes during chromatography. A 1:10 dilution with water containing 0.1% formic acid is recommended to sharpen peaks [1].
This section outlines the typical instrument parameters for a reversed-phase LC-MS/MS analysis. You will need to optimize these conditions specifically for paspalic acid.
The goal of the LC step is to cleanly separate this compound from other compounds in the sample.
For high sensitivity and selectivity, operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is recommended [2].
To use SRM, you must first determine the precursor and product ions for this compound by infusion experiments.
Diagram 1: SRM/MRM Scan Mode. The first quadrupole (Q1) selects the protonated/deprotonated this compound molecule. This precursor ion is fragmented in the collision cell (q2), and a specific product ion is selected in Q3 for detection.
After data acquisition, processing is needed to convert raw signals into reliable quantitative information. The following workflow is typical for untargeted or semi-targeted analyses [3] [4].
Diagram 2: LC-MS Data Processing Workflow. Key steps include identifying ion signals (peak picking), aligning them across samples, annotating related ions, and filtering out low-quality data.
Key Filtering Steps [4]:
Ensuring the reliability of your data is paramount. Implement these quality control (QC) practices [5]:
Since specific information on this compound is not available in the current literature, you will need to establish the method from first principles. I suggest the following steps:
Lysergic acid serves as the essential precursor for a wide range of ergot alkaloid derivatives with significant pharmaceutical applications, including the synthesis of nicergoline, cabergoline, and dihydroergotamine. These compounds have been used extensively in clinical settings for treating neurological disorders, postpartum hemorrhages, and migraine attacks [1] [2]. The industrial production of lysergic acid has traditionally faced challenges including low reaction yields and purity concerns, primarily due to the formation of the undesirable byproduct isolysergic acid during synthesis [3]. These limitations have driven the development of more efficient isomerization processes that can deliver higher yields and superior product quality for pharmaceutical manufacturing.
Paspalic acid is a natural ergot alkaloid produced by the fungus Claviceps paspali through submerged fermentation. This compound serves as the ideal starting material for lysergic acid production because it contains the same ergoline ring system but with a different double bond arrangement [4]. The isomerization process involves the migration of a double bond from the Δ⁸,⁹ position in this compound to the Δ⁹,¹⁰ position in lysergic acid, representing a structural rearrangement that positions the molecule for subsequent chemical modifications into various pharmaceutical derivatives [4]. This transformation is particularly challenging because it must be conducted under conditions that minimize the formation of isolysergic acid, which differs from lysergic acid only in the configuration at the C-8 stereocenter but lacks the desired pharmaceutical activity [5].
The following protocol describes the optimized industrial process for the isomerization of this compound to lysergic acid using tetrabutylammonium hydroxide as the primary catalyst, based on US Patent 6,242,603 [3]:
Reaction Setup: Rapidly add 130 g of this compound to 780.1 g of a 40% (w/w) aqueous solution of tetrabutylammonium hydroxide (TBAH) in a reaction vessel equipped with mechanical stirring. Maintain a nitrogen atmosphere throughout the process to prevent oxidative degradation of the alkaloid components [3].
Reaction Conditions: Bring the reaction mixture to a temperature of 30±2°C and maintain this temperature with continuous stirring for 20 hours to allow complete isomerization. The reaction progress can be monitored using analytical methods such as capillary zone electrophoresis (CZE) or HPLC to track the conversion of this compound to lysergic acid and the formation of isolysergic acid [6].
Acidification and Precipitation: After the reaction period, cool the mixture to approximately 20°C and maintain at this temperature for 3.5 hours. Add 918 g of water to dilute the reaction mixture, then acidify using 95% sulfuric acid while maintaining the temperature below 30°C. Carefully adjust the pH to 3.5, which represents the optimal point for precipitation of lysergic acid while minimizing co-precipitation of isolysergic acid [3].
Isolation and Purification: Cool the acidified mixture to 10±2°C and maintain for 30 minutes to complete crystallization. Filter the precipitate through a sintered funnel under reduced pressure (0.4 bar), wash the solid three times with 300 mL portions of cold water, and dry under vacuum at 75±2°C for 14 hours. This process typically yields 107 g of lysergic acid with less than 3% isolysergic acid content and a relative yield index (RRi) of 80% [3].
For situations where cost considerations are important, the following protocol utilizing a mixed catalyst system provides an efficient alternative [3]:
Catalyst Preparation: Charge the reaction vessel with 472.3 g of 40% tetrabutylammonium hydroxide solution and 316 g of 1.5N aqueous sodium hydroxide solution. The combination of 1.5 mol TBAH with 1 mol NaOH per mole of this compound provides the optimal balance of catalytic efficiency and cost-effectiveness [7].
Reaction Execution: Add 130 g of this compound rapidly to the catalyst mixture under nitrogen atmosphere with efficient stirring. Maintain the temperature at 30±2°C for 20 hours to ensure complete isomerization. The mixed catalyst system has been shown to provide comparable yields to the TBAH-only system while reducing the requirement for the more expensive tetraalkylammonium hydroxide [3].
Workup and Isolation: Follow the same acidification, precipitation, and isolation procedures as described in section 2.1. This mixed catalyst approach typically yields 107.8 g of lysergic acid with 2.8% isolysergic acid content and a RRi of 81.6%, demonstrating slightly improved performance compared to the single catalyst system [3].
Capillary Zone Electrophoresis (CZE): Prepare the background electrolyte (BGE) using either asparagine, sodium tetraborate, or ammonium acetate with the addition of 40% methanol and adjust the pH to 8.3. These conditions provide satisfactory resolution between lysergic acid, isolysergic acid, and this compound [6] [8]. With UV detection, the limits of detection (LOD) are 0.40 mg/L for lysergic acid and 0.45 mg/L for this compound. When using mass spectrometric detection, the sensitivity improves to 0.07 mg/L for lysergic acid and 0.09 mg/L for this compound [6]. The run-to-run precision for peak areas is excellent, with relative standard deviations of 1.8% for lysergic acid and 1.9% for this compound [8].
Table 1: Performance Comparison of Isomerization Catalytic Systems
| Catalyst System | Temperature | Time | Lysergic Acid Yield | Isolysergic Acid Content | RRi |
|---|---|---|---|---|---|
| Tetrabutylammonium hydroxide (2.5 mol) | 30±2°C | 20 hours | 107 g | <3% | 80% |
| TBAH (1.5 mol) + NaOH (1 mol) | 30±2°C | 20 hours | 107.8 g | 2.8% | 81.6% |
| Sodium hydroxide alone (2N) | Reflux | 2 hours | 3.15 g | 6.8% | 59.3% |
| Potassium hydroxide alone (0.5N) | Reflux | 1 hour | 2.86 g | 1% | 49.8% |
The isomerization of this compound to lysergic acid depends heavily on several critical parameters that must be carefully controlled to achieve optimal results. The catalyst selection represents the most significant factor, with tetraalkylammonium hydroxides demonstrating superior performance compared to traditional alkali metal hydroxides. The preferred catalysts include tetramethylammonium hydroxide, tetraethylammonium hydroxide, and tetrabutylammonium hydroxide, with the latter providing the best results in terms of both yield and product purity [3] [7]. The reaction temperature must be maintained between 25-35°C, with optimal performance observed at 30±2°C. Higher temperatures may accelerate the reaction but typically lead to increased formation of the undesired isolysergic acid byproduct [3].
The reaction time of approximately 20 hours has been established as optimal for complete conversion while maintaining product quality. Shorter reaction times result in incomplete isomerization, while longer durations offer no significant improvement and may potentially promote degradation [3]. The concentration of catalyst represents another crucial variable, with the optimal range being 1.5-10 mol of tetraalkylammonium hydroxide per mole of this compound. The preferred concentration is 2.5 mol per mole of substrate when using TBAH alone, or 1.5 mol TBAH combined with 1 mol NaOH in the mixed catalyst system [7]. Finally, the acidification conditions during workup significantly impact product purity and yield, with careful adjustment to pH 3.5 using sulfuric acid at temperatures not exceeding 30°C providing the best results [3].
The development of tetraalkylammonium hydroxide-based catalysts represents a significant advancement over traditional methods using conventional alkali metal hydroxides. The comparative tests clearly demonstrate the superiority of the newer approach [3]. When using sodium hydroxide alone under reflux conditions for 2 hours, the process yields only 59.3% relative yield index with 6.8% isolysergic acid content. Similarly, potassium hydroxide alone in water/ethanol mixture under reflux for 1 hour provides an even lower yield of 49.8%, despite generating only 1% isolysergic acid [3]. These traditional methods not only deliver inferior yields but also require energy-intensive reflux conditions and result in significantly higher levels of the undesired isolysergic acid isomer in the case of sodium hydroxide.
The mechanistic advantage of tetraalkylammonium hydroxides likely stems from their ability to form ion-pair complexes with the intermediate enolate species, which helps to stabilize the transition state and direct the reaction pathway toward lysergic acid rather than isolysergic acid [4]. The bulky tetraalkylammonium cations may also create a microenvironment that favors the formation of the desired stereoisomer through steric influences on the transition state. This mechanistic distinction explains the significantly improved yields and reduced byproduct formation observed with these catalysts compared to conventional metal hydroxides [3].
Table 2: Optimization of Process Conditions for Industrial Application
| Process Parameter | Optimal Range | Effect of Deviation | Control Recommendation |
|---|---|---|---|
| Catalyst Concentration | 1.5-10 mol TBAH per mol this compound | Lower: Incomplete reaction; Higher: No significant improvement | Use 2.5 mol for single catalyst or 1.5 mol TBAH + 1 mol NaOH for mixed system |
| Reaction Temperature | 25-35°C (optimal 30±2°C) | Lower: Slower reaction; Higher: Increased isolysergic acid formation | Use precision temperature control with monitoring |
| Reaction Time | 20-24 hours | Shorter: Incomplete conversion; Longer: No improvement | Fixed reaction time of 20 hours sufficient |
| Acidification pH | 3.5 | Higher: Incomplete precipitation; Lower: Potential degradation | Controlled addition of sulfuric acid with pH monitoring |
| Workup Temperature | <30°C during acidification | Higher: Reduced purity and crystal formation | Jacketed reactor with cooling capability |
Lysergic acid serves as the key pharmaceutical intermediate for the synthesis of numerous important therapeutic agents. The most significant application is in the production of nicergoline, which is marketed for ameliorating symptoms of declining mental function in the elderly, retinal problems of vascular origin, and the treatment of acute cerebrovascular accidents [3]. Additionally, lysergic acid is used in the synthesis of cabergoline for Parkinson's disease treatment, dihydroergotamine for migraine therapy, and ergometrine for obstetric applications [2]. The annual global production of lysergic acid is estimated at 10-15 tons, reflecting the significant demand for this intermediate in pharmaceutical manufacturing [2].
The purity requirements for lysergic acid in pharmaceutical applications are stringent, particularly regarding the content of isolysergic acid, which must be minimized due to its potential to lead to impurities in final drug substances. The tetraalkylammonium hydroxide-catalyzed isomerization process directly addresses this requirement by consistently producing lysergic acid with less than 3% isolysergic acid content, making it suitable for the synthesis of pharmaceutical products meeting regulatory standards [3]. This represents a significant improvement over traditional methods that typically yielded products with higher levels of this undesirable isomer.
The isomerization process is ideally coupled with fermentation production of this compound using the fungus Claviceps paspali. Recent advances in metabolic engineering have enabled the development of improved strains for enhanced production of this compound [2]. Specifically, disruption of the lpsB gene in the ergot alkaloid biosynthetic pathway blocks the conversion of this compound to ergoamides, leading to accumulation of the desired this compound precursor. Using optimized fermentation media developed through statistical experimental design approaches such as Plackett-Burman and Box-Behnken designs, researchers have achieved combined titers of lysergic acid and isolysergic acid reaching 3.7 g·L⁻¹ in shaking flask cultures, representing a 4.6-fold improvement over initial medium formulations [2].
The integration of fermentation production with chemical isomerization creates an efficient bioprocess for lysergic acid manufacturing. The fermentation broth containing this compound can be directly subjected to the isomerization conditions after removal of biomass, streamlining the production workflow. This integrated approach eliminates the need for isolation and purification of the intermediate this compound, potentially reducing overall production costs and improving process efficiency for industrial-scale manufacturing of lysergic acid and its derivatives [2].
The development of tetraalkylammonium hydroxide-catalyzed isomerization of this compound to lysergic acid represents a significant advancement in the production of this key pharmaceutical intermediate. This process provides substantial improvements over traditional methods, delivering consistently higher yields exceeding 80% relative yield index while maintaining exceptional purity with less than 3% isolysergic acid content. The optimized protocol operates under mild reaction conditions at ambient temperatures, unlike energy-intensive reflux processes previously required, and offers flexibility through both single catalyst and mixed catalyst implementations to balance performance and cost considerations.
The integration of this chemical isomerization process with modern fermentation technologies and metabolic engineering approaches creates a comprehensive manufacturing platform for lysergic acid and its derivatives. When combined with robust analytical methods such as capillary zone electrophoresis for quality control, this protocol provides pharmaceutical manufacturers with a reliable, scalable process for producing high-quality lysergic acid suitable for the synthesis of various important therapeutic agents. The continued optimization of both the biological production of this compound precursors and the chemical conversion to lysergic acid holds promise for further enhancing the efficiency and sustainability of ergot alkaloid-based pharmaceutical manufacturing.
Paspalic acid is a key ergot alkaloid precursor in the biosynthesis of important pharmaceutical compounds including lysergic acid derivatives. As an intermediate in the clavine alkaloid pathway, it serves as the direct precursor for lysergic acid, which is the fundamental structural component for numerous therapeutic agents used in neurology and psychiatry. The microbiological production of this compound using Claviceps paspali strains offers significant advantages over traditional chemical synthesis or field cultivation of ergot fungi, including better process control, scalability, and independence from climatic conditions.
The biosynthetic pathway of ergot alkaloids in Claviceps species is broadly classified into three stages. Initially, the pathway involves the formation of chanoclavine-I-aldehyde through the action of five enzymes including DmaW, EasF, EasC, EasE, and EasD. Subsequently, the introduction of EasA, EasG, and CloA facilitates the conversion of chanoclavine-I-aldehyde to lysergic acid. Finally, lysergic acid is activated by LpsB and converted into various ergoamides. This compound occupies a crucial position in this pathway as it can be non-enzymatically converted to lysergic acid under appropriate conditions [1].
Recent advances in metabolic engineering and fermentation optimization have significantly improved the production efficiency of this compound and related compounds. The development of genetic manipulation systems for Claviceps paspali has enabled the construction of specialized microbial cell factories that can accumulate this compound as a pathway intermediate. These biotechnological innovations have transformed this compound production from a process dependent on parasitic cultivation on rye to a controlled submerged fermentation system with higher yields and reproducibility [1].
The industrial strain Claviceps paspali MG-6 has been extensively studied for the production of simple lysergic acid derivatives, including this compound. This strain exhibits robust growth in submerged fermentation conditions and possesses the complete enzymatic machinery for ergot alkaloid biosynthesis. Wild-type strains typically produce a mixture of ergot alkaloids, with the specific profile dependent on both genetic background and fermentation conditions. The Paspali strain is particularly valued for its ability to produce high levels of lysergic acid derivatives compared to other Claviceps species [2] [1].
Alternative production hosts have been explored through heterologous expression of the ergot alkaloid biosynthetic pathway in conventional microbial platforms such as Saccharomyces cerevisiae, Aspergillus nidulans, Metarhizium brunneum, and Aspergillus fumigatus. However, these systems typically yield significantly lower titers of this compound and related compounds compared to optimized Claviceps strains, likely due to challenges with functional enzyme expression and cofactor compatibility in heterologous hosts [1].
The establishment of an efficient protoplast-mediated transformation system for Claviceps paspali has enabled precise metabolic engineering interventions to enhance this compound production. A key strategy involves the deletion of the lpsB gene, which encodes the enzyme responsible for converting lysergic acid into ergoamides. This disruption creates a metabolic bottleneck that causes the accumulation of this compound and its conversion product, lysergic acid [1].
Table 1: Genetic Engineering Strategies for this compound Production
| Strategy | Genetic Modification | Expected Outcome | Reference |
|---|---|---|---|
| Pathway Block | Deletion of lpsB gene | Accumulation of this compound and lysergic acid | [1] |
| Precursor Enhancement | Overexpression of eas genes | Increased flux through early pathway steps | [1] |
| Heterologous Production | Expression of claviceps pathway in S. cerevisiae | Low titer production (1.7 mg·L⁻¹) | [1] |
Additional engineering approaches include the overexpression of rate-limiting enzymes in the early ergot alkaloid biosynthetic pathway, such as DmaW which catalyzes the first committed step, and modification of regulatory elements to alleviate feedback inhibition. The application of CRISPR-Cas systems for precise genome editing in Claviceps species shows promise for further strain improvement but requires optimization of transformation efficiency and homologous recombination rates [1] [3].
Optimized fermentation medium composition is critical for maximizing this compound production in Claviceps paspali. The medium must balance the requirements for biomass accumulation with the specific nutritional triggers that induce alkaloid biosynthesis. Carbon source selection significantly influences both growth and production phases, with sorbitol demonstrated as particularly effective at 100 g·L⁻¹ concentration. Nitrogen sources such as corn steep powder (20 g·L⁻¹) and yeast extract (0.5 g·L⁻¹) provide essential amino acids and cofactors, while succinic acid (35 g·L⁻¹) serves as both carbon source and pH regulator [1].
Table 2: Optimized Fermentation Medium for this compound Production
| Component | Concentration | Function | Optimal Range |
|---|---|---|---|
| Sorbitol | 100 g·L⁻¹ | Carbon source | 80-120 g·L⁻¹ |
| Succinic acid | 35 g·L⁻¹ | Carbon source & pH regulator | 30-40 g·L⁻¹ |
| Corn steep powder | 20 g·L⁻¹ | Complex nitrogen source | 15-25 g·L⁻¹ |
| Yeast extract | 0.5 g·L⁻¹ | Vitamins & growth factors | 0.3-0.7 g·L⁻¹ |
| MgSO₄·7H₂O | 0.7 g·L⁻¹ | Cofactor & enzyme activator | 0.5-0.9 g·L⁻¹ |
| FeSO₄·7H₂O | 0.022 g·L⁻¹ | Oxygen transfer & redox reactions | 0.015-0.025 g·L⁻¹ |
| ZnSO₄·7H₂O | 0.01 g·L⁻¹ | Enzyme cofactor | 0.008-0.012 g·L⁻¹ |
| Initial pH | 5.5 | Optimization of enzyme activity | 5.0-6.0 |
Trace elements play crucial roles as enzyme cofactors in the alkaloid biosynthetic pathway. Iron sulfate (FeSO₄·7H₂O) at 0.022 g·L⁻¹ enhances oxygen transfer and participates in redox reactions, while zinc sulfate (ZnSO₄·7H₂O) at 0.01 g·L⁻¹ acts as a cofactor for several enzymes in the pathway. The optimal initial pH of the medium is 5.5, which supports both fungal growth and alkaloid production [1].
The fermentation process for this compound production exhibits distinct phases that require specific environmental conditions. During the initial growth phase (days 0-3), maintaining a temperature of 25°C with constant agitation at 220 rpm promotes active mycelial growth. The production phase (days 3-12) is characterized by active biosynthesis of the primary alkaloids, while the degradation and post-production phases (days 13-30) involve conversion of primary products to various derivatives [2].
Dissolved oxygen levels must be carefully controlled throughout the fermentation, as oxygen availability influences both biomass formation and the oxidative steps in alkaloid biosynthesis. The process is typically conducted in the dark, as light can degrade certain light-sensitive alkaloids and affect enzyme activity. The inoculum ratio is critical for reproducible performance, with 15% (v/v) of actively growing seed culture identified as optimal for initiating production fermentations [1].
The application of statistical experimental designs has dramatically improved this compound and lysergic acid titers in Claviceps paspali fermentations. Plackett-Burman designs are effective for initial screening of critical medium components, while Box-Behnken response surface methodology enables optimization of factor interactions. Through systematic medium optimization, researchers have achieved 4.6-fold increases in lysergic acid production, reaching titers of 3.7 g·L⁻¹, which directly correlates with enhanced this compound accumulation [1] [3].
For scale-up from laboratory flasks to industrial bioreactors, key parameters include maintaining oxygen transfer rates (kLa), shear stress protection for the filamentous morphology, and feeding strategies for carbon sources. The use of omics-guided process optimization approaches, including transcriptomics, proteomics, and metabolomics, provides insights into the physiological state of the production organism under scale-up conditions, enabling more rational process intensification [3].
High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection represents the most widely employed method for quantification of this compound and related ergot alkaloids in fermentation broths. The separation typically utilizes reversed-phase C18 columns with mobile phases consisting of aqueous buffers (often with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol gradients. The epimeric nature of this compound derivatives necessitates chromatographic conditions capable of resolving multiple isomers, which can be achieved through careful manipulation of solvent strength and pH [2].
For precise quantification, calibration standards of purified this compound should be prepared across a concentration range of 0.1-100 μg·mL⁻¹. The limit of detection for most ergot alkaloids in UV-based methods ranges from 0.5-1 ng, while fluorescence detection can offer improved sensitivity and selectivity for specific compounds. Sample preparation typically involves centrifugation to remove biomass, dilution with mobile phase, and filtration through 0.22 μm membranes prior to injection [2].
The time-course monitoring of alkaloid profiles during fermentation reveals distinct metabolic phases that are critical for process control. During the production phase (days 3-12), the genuine alkaloid lysergic acid α-hydroxyethylamide (LAH I) is biosynthesized and subsequently epimerizes at two asymmetric carbon atoms, yielding three additional epimers (LAH II-IV). The degradation phase (days 13-18) involves cleavage of these compounds to ergine and erginine, while the post-production phase (days 15-30) is characterized by biooxidative reactions producing 8-hydroxy-derivatives [2].
The detection of This compound 10-hydroxyamide in fermentation extracts provides evidence for an alternative biosynthetic route to simple lysergic acid derivatives. This compound serves as a specific marker for this compound production and can be monitored to assess the efficiency of the biosynthetic pathway. For comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) offers superior capability for identifying novel intermediates and side products, with electrospray ionization in positive mode being most suitable for ergot alkaloids [2].
Table 3: Analytical Methods for this compound and Related Compounds
| Analytical Method | Applications | Key Parameters | Sensitivity |
|---|---|---|---|
| HPLC-UV | Routine quantification | C18 column, acetonitrile:water (0.1% H₃PO₄) gradient | LOD: 0.5-1 ng |
| HPLC-Fluorescence | Enhanced selectivity | Excitation: 310 nm, Emission: 410 nm | LOD: 0.1-0.2 ng |
| LC-MS | Structural identification | ESI+, m/z 317 [M+H]⁺ for this compound | LOD: 0.01 ng |
| TLC | Rapid screening | Silica gel, chloroform:methanol:NH₄OH (85:14:1) | Semi-quantitative |
Low alkaloid titers represent the most frequent challenge in this compound production. This issue often stems from inadequate aeration during the production phase, as oxygen is required for several oxidative steps in the alkaloid pathway. Increasing agitation speed or enhancing oxygen transfer through baffled flasks can ameliorate this limitation. Alternatively, low production may result from phosphate inhibition of alkaloid biosynthesis, which can be addressed by reducing phosphate concentrations in the production medium or implementing phosphate-limited conditions after biomass accumulation [2] [1].
Strain degeneration or loss of productivity through serial subculturing is another common concern in industrial production. To maintain strain viability and productivity, implement cryopreservation of master and working cell banks using 15% glycerol at -80°C. Limit the number of generations from the original isolate, and conduct regular productivity screening on solid media containing indicative dyes that react with alkaloids. For genetic instability, consider periodic re-transformation with the desired genetic constructs or selection pressure maintenance [1].
The extraction efficiency of this compound from fermentation broth significantly impacts overall process yield. Due to the acid-labile nature of ergot alkaloids, neutral to slightly alkaline conditions (pH 7.5-8.5) should be maintained during extraction to prevent degradation. For intracellular alkaloids, implement cell disruption techniques such as bead milling or sonication prior to extraction. Organic solvents like chloroform, dichloromethane, or ethyl acetate effectively extract this compound, with the choice balancing extraction efficiency, selectivity, and environmental considerations [2].
For purification, flash chromatography on silica gel with gradient elution (chloroform:methanol:ammonium hydroxide) effectively separates this compound from related compounds. Final purification can be achieved through preparative HPLC on reversed-phase columns, with careful control of temperature and light exposure to prevent epimerization and degradation. The epimeric interconversion of this compound to lysergic acid under alkaline conditions can be either a processing challenge or a strategic conversion, depending on the desired final product [2].
The microbiological production of this compound through submerged fermentation of engineered Claviceps paspali strains represents a robust and scalable bioprocess. The integration of metabolic engineering strategies, particularly the disruption of the lpsB gene to block downstream conversion, combined with statistically optimized fermentation media, has significantly enhanced production yields. The application of advanced analytical methods enables precise monitoring of this compound and its derivatives throughout the fermentation process, facilitating better process control.
Future developments in omics technologies and synthetic biology tools promise further improvements in this compound production. Transcriptomic and metabolomic analyses could identify additional metabolic bottlenecks and regulatory mechanisms, while CRISPR-based genome editing may enable more precise pathway engineering. The integration of continuous fermentation systems with in situ product removal techniques could potentially enhance productivity while alleviating end-product inhibition. As demand for ergot-derived pharmaceuticals continues to grow, these biotechnological advances will further establish microbial fermentation as the preferred production method for this compound and related medicinal compounds.
The following table summarizes the core methods for obtaining and converting paspalic acid as found in the patent literature.
| Patent/Reference | Primary Focus | Key Method | Key Findings/Advantages |
|---|---|---|---|
| EP1718644A1 & CN1956985A [1] [2] | Isomerization to Lysergic Acid | Isomerization in a phase-separated mixture of this compound and concentrated metal hydroxide (e.g., NaOH, KOH) [1] [2]. | High yield and quality; >98% conversion of this compound; final product contains <1% this compound and <1% isolysergic acid [2]. |
| US 6,242,603 [3] | Isomerization to Lysergic Acid | Isomerization using tetra-alkylammonium hydroxide (e.g., tetrabutylammonium hydroxide) alone or mixed with alkali metal hydroxide [3]. | Improved purity; lysergic acid comprising less than 3% isolysergic acid; yield around 80-82% [3]. |
Based on the patent information, here are the detailed methodologies for the key processes.
This protocol outlines the phase-separated isomerization process described in the patents [2].
This method, as described in the forum-cited patent, uses alternative basic conditions [3].
Recent research emphasizes direct production of lysergic acid via metabolic engineering of the fungus Claviceps paspali, which naturally produces this compound and other ergot alkaloids [4]. One modern approach involves:
The workflow below illustrates this modern metabolic engineering approach.
The conventional method for analyzing paspalic acid relies on offline High-Performance Liquid Chromatography (HPLC). Transitioning to a PAT approach involves enhancing this method with in-line or on-line tools for real-time monitoring and control.
Table 1: Conventional Offline HPLC Method for this compound [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse-Phase (RP) HPLC |
| Column | Newcrom R1 (low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Particle Size Options | Standard and 3 µm for fast UPLC applications |
| Method Scalability | Scalable from analysis to preparative isolation |
| Key Application | Pharmacokinetics; isolation of impurities |
Objective: To monitor and control the Critical Process Parameters (CPPs) during the synthesis or fermentation of this compound in real-time, ensuring consistent Critical Quality Attributes (CQAs) such as identity, purity, and potency.
1. Quality by Design (QbD) and Risk Assessment The first step in PAT is to define the quality attributes of your final product and understand how the process affects them [3].
2. Selection of PAT Tools A combination of PAT tools is essential for comprehensive process understanding and control [2] [4].
3. Real-Time Monitoring and Control Protocol This protocol outlines the steps for setting up a PAT system for a this compound fermentation or synthesis process.
Step 1: Probe Installation and Calibration
Step 2: Design of Experiments (DoE) and Model Building
Step 3: Implementation of Real-Time Control
| PAT Tool | Measurement Type | Role in this compound Process |
|---|---|---|
| Raman Spectroscopy | In-line | Real-time monitoring of this compound concentration and key intermediate; confirms reaction pathway. |
| NIR Spectroscopy | In-line / On-line | Monitoring of raw material attributes (e.g., moisture), solvent ratios, and overall process state. |
| FBRM / PVM | In-line | Monitoring of particle size distribution during crystallization steps to ensure consistent solid form. |
| MVDA & AI Software | - | Data analysis, model building, and predictive control; forms the "brain" of the PAT system. |
The diagram below illustrates the closed-loop feedback control system enabled by PAT.
Successfully implementing PAT requires more than just installing hardware; it involves a strategic shift in pharmaceutical manufacturing [2] [4].
Paspalic acid is a key intermediate in the biosynthesis of ergot alkaloids, which are pharmaceutically significant compounds used in the treatment of various neurological disorders such as Parkinson's disease, migraines, and postpartum hemorrhages. The annual global demand for lysergic acid derivatives, including this compound, is estimated at 10-15 tons, highlighting their commercial importance in the pharmaceutical industry. Traditionally, industrial production of this compound has relied on either field cultivation of ergot fungus on rye or submerged fermentation using Claviceps paspali strains. However, these methods face significant limitations including low production efficiency, climate dependence for field cultivation, and complicated downstream processing steps that substantially increase production costs. These challenges have created an urgent need for developing optimized microbial cell factories capable of efficient this compound production [1].
Metabolic engineering approaches offer promising solutions to these production challenges by enabling rational redesign of cellular metabolism to enhance product yields. The fundamental principle behind metabolic engineering is the modification of metabolic pathways through genetic manipulation to optimize the flow of precursors and energy toward the desired compounds. For this compound biosynthesis, this involves engineering the native producer Claviceps paspali to eliminate competing pathways and enhance precursor availability. The ergot alkaloid biosynthetic pathway in Claviceps species is well-characterized, comprising three main parts: (1) biosynthesis of chanoclavine-I-aldehyde from tryptophan and dimethylallyl diphosphate via five enzymes (DmaW, EasF, EasC, EasE, and EasD); (2) conversion of chanoclavine-I-aldehyde to lysergic acid through the action of EasA, EasG, and CloA; and (3) activation of lysergic acid by LpsB and its conversion to ergoamides by LpsC. This compound accumulates when this final step is disrupted, making strategic pathway manipulation a viable approach for overproduction [1].
Recent advances in synthetic biology tools and metabolic engineering strategies have enabled more sophisticated manipulation of production hosts. The establishment of an efficient genetic manipulation system for Claviceps paspali represents a significant breakthrough, as previous efforts were hampered by low transformation efficiency and operational complexity. The application of statistical experimental designs for medium optimization, combined with targeted genetic modifications, has demonstrated substantial improvements in this compound titers. This protocol integrates these recent developments to provide researchers with a comprehensive framework for engineering Claviceps paspali to function as an efficient cell factory for this compound production [1].
The genetic manipulation of Claviceps paspali requires efficient transformation systems, with protoplast-mediated transformation being the most effective method. Below is a detailed step-by-step protocol for achieving successful genetic transformation:
Mycelial Preparation: Begin by cultivating C. paspali MJXA-WT on PDA plates (39 g/L PDA dry powder) at 25°C for 6 days. Transfer 3 cm² of fresh mycelium to a 250 mL flask containing 25 mL of seed medium (20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, pH 5.0). Culture for 4 days at 25°C with shaking at 220 rpm [1].
Protoplast Generation: Harvest mycelia by centrifugation at 4,000 × g for 10 minutes. Wash with osmotic stabilizer buffer (0.6 M MgSO₄, 10 mM Na₂HPO₄, pH 5.8). Resuspend the mycelia in digestion solution containing 10 mg/mL lysing enzymes (from Trichoderma harzianum) in osmotic stabilizer buffer. Incubate for 4-6 hours at 30°C with gentle shaking (50-60 rpm). Filter the protoplast suspension through sterile glass wool to remove undigested mycelia. Centrifuge at 3,000 × g for 10 minutes and wash twice with osmotic stabilizer buffer [1].
Transformation Procedure: Resuspend protoplasts at a density of 10⁸ cells/mL in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl, 10 mM CaCl₂, pH 7.5). Add 5-10 μg of linear DNA cassette (containing hph marker gene flanked by homologous regions of lpsB) to 100 μL of protoplast suspension. Incubate on ice for 30 minutes. Add 1 mL of PEG solution (60% PEG 4000, 10 mM Tris-HCl, 50 mM CaCl₂, pH 7.5) and incubate at room temperature for 20 minutes. Collect protoplasts by centrifugation and resuspend in 1 mL of osmotic stabilizer buffer [1].
Selection and Regeneration: Plate the transformed protoplasts on regeneration agar (PDA supplemented with 1.2 M sorbitol and 100 μg/mL hygromycin B). Incubate at 25°C for 10-14 days until transformants appear. Transfer growing colonies to fresh PDA plates containing hygromycin B for selection. Verify integration of the construct via PCR using primers N-lpsB-F/N-lpsB-R and sequencing [1].
The strategic deletion of the lpsB gene is crucial for redirecting metabolic flux toward this compound accumulation. The lpsB gene encodes the enzyme responsible for converting lysergic acid to ergoamides, so its disruption causes the precursor to accumulate as this compound. The construction of the deletion cassette involves the following steps:
Amplification of Homologous Regions: Using primer pairs Up-lpsB-F/Up-lpsB-hph-R and Down-lpsB-hph-F/Down-lpsB-R, amplify approximately 1.5 kb of the 5' and 3' flanking regions of the lpsB gene from the genomic DNA of C. paspali MJXA-WT. The PCR conditions should be as follows: initial denaturation at 95°C for 3 minutes; 30 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1.5 minutes; final extension at 72°C for 10 minutes [1].
Fusion PCR: Purify the amplified fragments and perform fusion PCR with the hph hygromycin resistance marker. Use the following PCR program: 95°C for 3 minutes; 15 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 4 minutes; then add primers N-lpsB-F/N-lpsB-R for an additional 25 cycles with the same conditions; final extension at 72°C for 10 minutes. This creates a continuous deletion cassette with the hph marker flanked by the homologous regions [1].
Strain Validation: Confirm successful lpsB deletion in transformed strains by diagnostic PCR and Southern blot analysis. Verify the absence of LpsB activity through HPLC analysis showing accumulation of this compound and absence of ergoamide derivatives. Assess strain stability by subculturing for at least 5 generations and confirming retention of hygromycin resistance and metabolic profile [1].
Table 1: Key Genetic Elements for Metabolic Engineering of C. paspali
| Component | Function | Source/Sequence |
|---|---|---|
| lpsB gene | Target for deletion to block conversion of lysergic acid to ergoamides | C. paspali genome |
| hph marker | Hygromycin B resistance for selection | E. coli plasmid |
| Up-lpsB-F/R | Primers for amplifying 5' flanking region (500-600 bp each) | Designed from C. paspali genome |
| Down-lpsB-F/R | Primers for amplifying 3' flanking region (500-600 bp each) | Designed from C. paspali genome |
Systematic optimization of fermentation medium is crucial for maximizing this compound production in engineered C. paspali strains. The application of statistical experimental designs allows for efficient identification of critical factors and their optimal levels. The following sequential approach has been proven effective:
Plackett-Burman Design: Begin by screening multiple medium components to identify the most significant factors affecting this compound production. The table below shows the key components evaluated in the original study. Prepare the base medium according to the seed medium composition described in section 2.1, then supplement with variables at the specified concentrations. Each factor should be tested at high and low levels across a minimum of 12 experimental runs with randomized order to minimize bias. Incubate all cultures under standard conditions (25°C, 220 rpm, 12 days in darkness). Analyze this compound production using HPLC. Identify the most significant factors (p < 0.05) through statistical analysis of the results for further optimization [1].
Box-Behnken Design: Once key factors are identified through Plackett-Burman design, apply Response Surface Methodology (RSM) with a Box-Behnken design to determine optimal concentrations. This design efficiently explores the response surface with fewer runs than central composite designs. The experimental design should include at least 3 factors at 3 levels each, resulting in 15-17 experimental runs including center points. Center points allow for estimation of experimental error and curvature detection. After performing the experiments, fit the data to a quadratic model and generate response surface plots to identify optimal concentrations that maximize this compound production [1].
Model Validation: Confirm the predicted optimal medium composition by conducting triplicate verification experiments using the optimized parameters. Compare the actual this compound titer with the predicted value from the model to validate its accuracy. The model is considered adequate if the experimental values fall within the 95% confidence interval of the predicted values [1].
Table 2: Fermentation Medium Optimization Through Statistical Designs
| Optimization Stage | Key Factors Identified | Optimal Concentration | Contribution to Titer Improvement |
|---|---|---|---|
| Initial Screening | Sorbitol, Succinic acid, Corn steep powder | N/A | Identified most significant factors |
| RSM Optimization | Sorbitol | 100 g/L | 32% improvement |
| RSM Optimization | Succinic acid | 35 g/L | 28% improvement |
| RSM Optimization | Corn steep powder | 20 g/L | 22% improvement |
| Final Validation | All optimized components | Combined | 4.6× increase vs. initial medium |
Fermentation parameters significantly impact this compound production in engineered C. paspali strains. The following protocol outlines the optimal conditions and steps for achieving high-titer production:
Inoculum Preparation: Maintain C. paspali strains on PDA plates at 25°C. Transfer fresh mycelium to 250 mL flasks containing seed medium (composition in Table 1). Culture for 4 days at 25°C, 220 rpm. Use this as inoculum at 15% (v/v) ratio for fermentation cultures [1].
Fermentation Conditions: Inoculate 250 mL flasks containing 25 mL of optimized fermentation medium (100 g/L sorbitol, 35 g/L succinic acid, 20 g/L corn steep powder, 0.5 g/L yeast extract powder, 0.022 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.7 g/L MgSO₄·7H₂O, pH 5.5). Maintain cultures at 25°C with shaking at 220 rpm for 12 days in complete darkness. These specific conditions have been shown to maximize this compound production while minimizing byproduct formation [1].
Monitoring and Harvesting: Monitor growth daily through mycelial biomass measurement. Sample the culture broth periodically (e.g., every 2-3 days) for HPLC analysis to track this compound accumulation. Harvest after 12 days or when this compound titer plateaus, as determined by HPLC. Separate mycelia from broth by centrifugation at 8,000 × g for 15 minutes at 4°C. Store supernatant at -20°C for further processing and analysis [1].
Accurate quantification of this compound and related metabolites is essential for evaluating strain performance and fermentation efficiency. The following HPLC method provides reliable separation and quantification:
Sample Preparation: Thaw frozen fermentation supernatant if stored. Filter through a 0.22 μm nylon membrane to remove particulate matter. For intracellular metabolite analysis, harvest mycelia by centrifugation at 8,000 × g for 10 minutes. Wash with distilled water and lyophilize. Grind lyophilized biomass to a fine powder and extract with 80% methanol (10 mL/g dry weight) by sonication for 30 minutes. Centrifuge at 12,000 × g for 15 minutes and collect supernatant for analysis [1].
HPLC Conditions: Utilize an Agilent 1260 Infinity HPLC system with a C18 reverse-phase column (4.6 × 250 mm, 5 μm particle size). Maintain the column temperature at 30°C. Use the following gradient elution program with mobile phase A (0.1% formic acid in water) and B (acetonitrile): 0-5 min, 10% B; 5-25 min, 10-90% B linear gradient; 25-30 min, 90% B; 30-35 min, 90-10% B. Set flow rate at 1.0 mL/min and injection volume at 20 μL. Detect this compound and iso-lysergic acid at 242 nm using a DAD detector [1].
Quantification and Validation: Prepare fresh standard solutions of this compound in methanol at concentrations ranging from 0.1 to 100 μg/mL. Construct a calibration curve by plotting peak area against concentration. The method should demonstrate good linearity (R² > 0.999) across the concentration range. Calculate the this compound concentration in samples using the linear regression equation from the standard curve. Validate method precision through repeatability (intra-day RSD < 2%) and intermediate precision (inter-day RSD < 3%) tests [1].
Computational approaches provide valuable insights into metabolic flux distribution in engineered strains. Flux Balance Analysis (FBA) can be implemented using the OptFlux software platform to predict intracellular flux states and identify potential metabolic bottlenecks:
Model Preparation: Download and install OptFlux software (http://www.optflux.org/). Import a genome-scale metabolic model of C. paspali in SBML format. If a species-specific model is unavailable, adapt a related fungal model from databases such as BiGG or KEGG. Define the biomass composition reaction based on experimental measurements or literature data. Set the objective function to maximize biomass production for growth simulation or this compound production for production phase analysis [2].
Simulation Parameters: Define the uptake rates for carbon sources (sorbitol at 100 g/L) and other nutrients based on the optimized medium composition. Set constraints for oxygen uptake rate (typically 5-10 mmol/gDW/h). Implement gene deletion constraints by setting the flux through LpsB-catalyzed reaction to zero to simulate the engineered strain. Perform flux balance analysis using the built-in linear programming solver (GLPK or CPLEX) [2].
Flux Visualization: Use the visualization module in OptFlux to overlay flux distributions on the metabolic network. Identify reactions with significantly altered flux between the wild-type and engineered strains. Pay particular attention to the ergot alkaloid biosynthesis pathway and central carbon metabolism. Calculate flux variability for each reaction to determine the flexibility of the metabolic network under the applied constraints [2].
Table 3: Analytical Techniques for Metabolic Engineering Workflow
| Technique | Application | Key Parameters | Expected Outcomes |
|---|---|---|---|
| HPLC-DAD | Quantification of this compound and related alkaloids | C18 column, 242 nm detection, acetonitrile/water gradient | Separation and quantification of target compounds |
| Flux Balance Analysis | Prediction of intracellular metabolic fluxes | Genome-scale model, constraints based on medium composition | Identification of flux bottlenecks and potential targets |
| RT-qPCR | Validation of pathway gene expression | RNA extraction from mycelia, gene-specific primers | Confirmation of pathway regulation in engineered strains |
The following diagram illustrates the integrated metabolic engineering workflow for this compound overproduction, from genetic modification to fermentation and analysis:
The metabolic pathway engineering strategy for redirecting flux toward this compound involves precise genetic modifications as visualized below:
The application of systematic metabolic engineering approaches described in these protocols enables significant improvement in this compound production using engineered Claviceps paspali strains. The integration of efficient genetic manipulation through protoplast-mediated transformation, rational pathway engineering via lpsB deletion, and statistically optimized fermentation conditions has demonstrated the potential to increase this compound titers by 4.6-fold compared to initial conditions, achieving final titers of 3.7 g/L for lysergic acid and iso-lysergic acid combined. This represents a substantial advancement over traditional production methods and provides a solid foundation for industrial application [1].
Future improvements could focus on several advanced metabolic engineering strategies. The introduction of heterologous pathways from other organisms could enhance precursor supply. For example, the phosphoketolase (PHK) pathway has been successfully used in yeast to increase acetyl-CoA availability and redirect carbon flux, which could be adapted to C. paspali to improve ergot alkaloid precursor supply [3]. Additionally, central carbon metabolism optimization could further enhance performance by modulating energy and redox cofactor availability. The introduction of NADP+-dependent pyruvate dehydrogenase from E. coli has shown promise in yeast for increasing acetyl-CoA supply while generating NADPH, which could benefit the energetics of alkaloid biosynthesis [3].
The application of computational modeling tools such as OptFlux provides opportunities for more rational strain design. Flux Balance Analysis (FBA) and constraint-based modeling can identify additional gene deletion targets or overexpression candidates that could further enhance this compound production. The integration of multi-omics data (transcriptomics, proteomics, metabolomics) with these computational models could reveal novel regulatory mechanisms and potential metabolic bottlenecks. As these tools continue to evolve, they will enable more sophisticated engineering strategies that could push this compound titers even higher, ultimately making biotechnological production more economically viable than traditional methods [2].
FAQ: What is the most effective strategy to construct a high-yielding C. paspali strain?
The most direct strategy is to genetically engineer the fungus to block the metabolic pathway past your desired product, thereby causing the accumulation of paspalic acid or its direct precursors.
Experimental Protocol: Targeted Gene Deletion to Enhance Precursor Yield
This protocol is based on the successful construction of a mutant strain for lysergic acid production [1] [2]. The same principle applies to this compound, as it is a direct precursor in the same pathway.
lpsB gene in the ergot alkaloid biosynthetic gene cluster of C. paspali. This gene is responsible for converting lysergic acid into ergot peptides. Its deletion halts the pathway, leading to the accumulation of earlier intermediates like this compound and lysergic acid.hph), flanked by the 5' and 3' untranslated regions of the target lpsB gene.The following diagram illustrates the metabolic pathway and this engineering strategy.
FAQ: How can I optimize the fermentation medium to maximize yield?
Once you have a high-producing strain, systematic optimization of the fermentation medium is crucial. Using statistical design of experiments (DoE) is highly effective.
Experimental Protocol: Medium Optimization Using Statistical Designs
This protocol, which helped increase the titer of lysergic acid and its isomer by 4.6 times, can be adapted for this compound [1] [2].
The table below summarizes key components from a basal production medium and their roles, which can serve as a starting point for your optimization [1] [5].
| Component | Concentration (g·L⁻¹) | Role in Fermentation |
|---|---|---|
| Sorbitol | 100.0 | Carbon & energy source [1] |
| Succinic Acid | 35.0 | Carbon source & pH control [1] |
| Corn Steep Powder | 20.0 | Complex nitrogen & nutrient source [1] |
| Yeast Extract Powder | 0.5 | Source of vitamins & growth factors [1] |
| MgSO₄·7H₂O | 0.7 | Essential cation for enzyme function [1] |
| FeSO₄·7H₂O | 0.022 | Trace metal cofactor [1] |
| ZnSO₄·7H₂O | 0.01 | Trace metal cofactor [1] |
Here are some specific problems and their solutions.
Problem: Low or Unstable Transformation Efficiency
Problem: Accumulation of Undesired Tremorgenic Mycotoxins
idtCBGF). This knockout eliminates IDT production without affecting ergot alkaloid synthesis, resulting in a safer production strain [3] [4].Problem: Degradation of Alkaloids During Extended Fermentation
The overall workflow integrating these strategies is summarized below.
While not an extraction protocol, the following HPLC method from SIELC Technologies can be useful for analyzing this compound and confirming its stability in a final solution [1]. You can adapt this as a quality control check after developing your extraction process.
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase, low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| MS-Compatible Alternative | Replace phosphoric acid with formic acid |
| Particle Size | 3 µm particles available for fast UPLC applications |
| Applications | Analysis, scalable isolation of impurities, pharmacokinetics |
Without specific data for this compound, a prudent approach is to apply general best practices for handling unstable or sensitive alkaloid compounds. You may develop your extraction protocol by systematically testing and combining the following strategies.
| Strategy | Implementation Examples | Rationale |
|---|---|---|
| Temperature Control | Perform extractions at 4°C or on ice; avoid prolonged heat exposure. | Minimizes thermal degradation. |
| Light Protection | Use amber glassware or foil-wrapped containers; work in low-light conditions. | Prevents photochemical decomposition. |
| pH Management | Buffer the extraction solution; avoid highly acidic or basic extremes. | Prevents acid/base-catalyzed hydrolysis or rearrangement. |
| Oxidative Prevention | Sparge solvents with inert gas (e.g., N₂); add antioxidants (e.g., BHT, ascorbic acid). | Shields against oxidation by air. |
| Solvent Choice | Use solvents that efficiently solubilize the analyte; pre-saturate with inert gas. | Reduces processing time and oxidative exposure. |
| Rapid Processing | Minimize time between sample preparation and analysis/storage. | Limits cumulative exposure to degrading factors. |
| Enzyme Inhibition | In plant/biological samples, consider enzyme inhibitors relevant to the compound class. | Inhibits enzymatic degradation by endogenous enzymes. |
The following diagram outlines a systematic approach to develop and validate a stable extraction method for this compound.
Key Steps in Workflow Development:
Q1: What is the most critical factor to control first? Based on general alkaloid chemistry, oxidation and light exposure are often primary causes of degradation. It is highly recommended to begin by implementing light protection (amber glassware) and an oxygen-free environment (nitrogen blanket) in your extraction process.
Q2: How can I definitively confirm that my extraction is successful? A successful extraction minimizes degradation products. You should confirm this by using the referenced HPLC method [1] and comparing your chromatogram to a fresh standard. The appearance of new, unidentified peaks indicates decomposition, while a single, sharp peak for this compound confirms stability.
Q3: I am working with a biological matrix (e.g., fungal culture). What else should I consider? In biological systems, enzymatic activity can be a significant degradation source. Consider using broad-spectrum protease inhibitors or conducting initial extraction with boiling or polar solvents like methanol to denature enzymes rapidly.
The stability of an acid in solution is heavily influenced by the stability of its conjugate base. Any factor that stabilizes the negative charge of the conjugate base will favor the deprotonated form and enhance the acid's overall stability in solution [1]. The table below outlines the primary factors that achieve this.
| Stabilization Factor | Mechanism of Action | Consideration for Formulation |
|---|---|---|
| Resonance [1] | Delocalizes the negative charge of the conjugate base over a larger area through adjacent double bonds or p orbitals. | Assess the molecular structure of paspalic acid's conjugate base for potential resonance. |
| Inductive Electron Withdrawal [1] | Electron-withdrawing groups (e.g., halogens, nitro groups) near the acidic center pull electron density, stabilizing the negative charge. | Consider if introducing electron-withdrawing groups via molecular modification is feasible. |
| Polarizability & Solvent Choice [1] [2] | Larger atoms (e.g., sulfur vs. oxygen) better stabilize charge. Solvent can form a stable polar environment via hydrogen bonding [2]. | Use solvents that provide a good polar environment and hydrogen-bonding capability [2]. |
| Minimizing Degradation [3] | Protecting the substance from external factors like oxidation and light is a key goal of stability protocols. | Implement standard stability practices: use antioxidants, protect from light, and use non-aqueous solvents if hydrolysis is a risk [3] [2]. |
Based on the general principles, here are practical approaches you can experiment with.
The following diagram maps out a logical workflow for troubleshooting this compound stability, incorporating the strategies discussed.
Q1: Why is the stability of the conjugate base so critical for the acid?
Q2: My formulation is still degrading. What should I check next?
Q1: What are the primary reasons for low paspalic acid fermentation efficiency?
Q2: How can genetic engineering overcome low production yields?
lpsB gene within the ergot alkaloid biosynthetic gene cluster. This gene is responsible for activating lysergic acid, the next step after this compound. By knocking it out, the metabolic flux is blocked, leading to the accumulation of this compound and its isomer, lysergic acid [1].Q3: What analytical methods are suitable for monitoring this compound during fermentation?
Q4: How can the fermentation process itself be optimized?
The following diagram illustrates the genetic strategy to enhance this compound production by blocking its conversion to downstream products.
Diagram Title: Engineering this compound Accumulation in C. paspali
After creating a production strain, you can optimize the fermentation medium using this methodology, which led to a 4.6-fold increase in related lysergic acid titers [1].
1. Initial Screening with Plackett-Burman Design:
2. In-Depth Optimization with Box-Behnken Design:
3. Validation Experiment:
The table below summarizes components from an optimized medium for lysergic acid production in a engineered C. paspali strain, which serves as a relevant reference [1].
| Component Category | Example Component | Concentration (g·L⁻¹) | Function |
|---|---|---|---|
| Carbon Source | Sorbitol | 100.0 | Energy source and carbon building blocks |
| Organic Acid | Succinic Acid | 35.0 | Likely pH control and intermediate in metabolism |
| Nitrogen Source | Corn Steep Powder | 20.0 | Provides nitrogen, vitamins, and minerals |
| Metal Ions | MgSO₄·7H₂O | 0.7 | Essential cofactor for enzymatic reactions |
| Metal Ions | FeSO₄·7H₂O | 0.022 | Trace element for cellular processes |
| Metal Ions | ZnSO₄·7H₂O | 0.01 | Trace element for cellular processes |
Scenario: Declining yield in the later stages of fermentation.
Scenario: Inconsistent yields between fermentation batches.
For a quick overview, the table below summarizes the core components used in a recent, high-yield fermentation study of Claviceps paspali, which produces paspalic acid and its derivatives [1].
| Component | Concentration in Seed Medium (g·L⁻¹) | Concentration in Fermentation Medium (g·L⁻¹) | Purpose / Note |
|---|---|---|---|
| Mannitol | 20.0 | - | Carbon source for initial growth [1]. |
| Succinic acid | 10.0 | 35.0 | Acid source and carbon precursor [1]. |
| Sorbitol | - | 100.0 | Primary carbon source in production phase [1]. |
| Soybean cake powder | 2.0 | - | Organic nitrogen source for seed culture [1]. |
| Corn steep powder | - | 20.0 | Complex nitrogen and vitamin source for production [1]. |
| KH₂PO₄ | 1.0 | - | Source of phosphorus and potassium [1]. |
| MgSO₄·7H₂O | 0.3 | 0.7 | Essential divalent cation for enzymes [1]. |
| Yeast extract powder | - | 0.5 | Source of vitamins and growth factors [1]. |
| FeSO₄·7H₂O | - | 0.022 | Trace metal cofactor [1]. |
| ZnSO₄·7H₂O | - | 0.01 | Trace metal cofactor [1]. |
| Initial pH | 5.0 | 5.5 | Optimized for fungal growth and production [1]. |
This optimized medium, developed using statistical design, resulted in a 4.6-fold increase in the titer of lysergic acid derivatives (reaching 3.7 g·L⁻¹) compared to the initial medium [1]. This compound is a direct precursor in this pathway.
The general workflow for developing and optimizing the fermentation process is outlined below.
Here are the detailed methodologies for the key experiments cited in the workflow.
This protocol creates a strain that accumulates this compound by blocking its conversion to more complex ergot alkaloids.
lpsB gene, which codes for an enzyme that activates lysergic acid and diverts it away from this compound accumulation.lpsB gene with primers Up-lpsB-F/Up-lpsB-hph-R and Down-lpsB-hph-F/Down-lpsB-R.hph) marker cassette to create a single deletion construct.This two-step process efficiently identifies and optimizes the most critical medium components.
Phase 1: Screening with Plackett-Burman Design
n variables to investigate (e.g., 7, 11, 15).n+1 runs (e.g., 12 runs for 11 variables).Phase 2: Optimization with Box-Behnken Design (BBD)
Here are answers to specific issues users might encounter.
Q1: Our strain of Claviceps paspali is producing a low titer of this compound. What are the primary factors to investigate? A1: Low titers can stem from genetic, medium, or process issues. Systematically check the following:
lpsB knockout is intact to prevent diversion of the pathway [1].Q2: We observe instability of this compound in our fermentation broth over time. What could be the cause? A2: this compound and its related compounds are known to be unstable and can undergo transformations.
Q3: What are the best practices for scaling up this fermentation process from flasks to a bioreactor? A3: While the search results focus on shake-flask optimization, key considerations for scale-up include:
The core of converting paspalic acid to lysergic acid involves a base-catalyzed isomerization where a double bond migrates within the molecule [1]. Different catalytic systems offer varying levels of efficiency and purity.
The table below summarizes key data for different epimerization methods, based on patent information [2].
| Catalytic System | Molar Ratio (Catalyst/Paspalic Acid) | Reaction Conditions | Reported Yield (%) | Reported Iso-lysergic Acid Content |
|---|---|---|---|---|
| Tetrabutylammonium Hydroxide (TBAH) | 2.5 : 1 | 30°C, 20 hours, aqueous medium | ~80% | < 3% |
| Mixed System (TBAH + NaOH) | 1.5 : 1 (TBAH) + 1 : 1 (NaOH) | 30°C, 20 hours, aqueous medium | ~82% | ~2.8% |
| Sodium Hydroxide (NaOH) Alone | - | Reflux, 2 hours, aqueous medium | ~59% | ~6.8% |
| Potassium Hydroxide (KOH) Alone | - | Reflux, 1 hour, water/ethanol medium | ~50% | ~1% |
Here are answers to frequently encountered problems during the epimerization process.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Incomplete reaction; inefficient catalyst; incorrect work-up. | Use recommended tetraalkylammonium hydroxides [2]; ensure precise temperature control (28-32°C) [2]; confirm acidification pH (~3.5) and temperature (<30°C) during precipitation [2]. |
| High Iso-lysergic Acid Content | Overly harsh reaction conditions (high heat with metal hydroxides); pH instability. | Avoid strong alkali metal hydroxides alone at high temperatures [2]; adopt the milder TBAH or mixed catalytic systems [2]. |
| Unsuccessful Reaction Startup | Impure starting material; inactive or degraded catalyst. | Source this compound from reliable fermentation of Claviceps paspali [3] [1]; ensure catalysts like TBAH are fresh and stored properly. |
You can use this method to separate and quantify this compound, lysergic acid, and iso-lysergic acid in your reaction mixtures [4].
1. Background Electrolyte (BGE) Preparation:
2. Instrumental Parameters & Detection:
3. Method Performance:
This workflow visualizes the key steps of the analytical protocol:
Before addressing specific issues, it's helpful to understand the common challenges and frameworks involved in moving a process from the lab to a larger scale.
| Scale-Up Consideration | Description & Application |
|---|---|
| Process Optimization | Moving from "black box" trial-and-error to data-driven methods that link cell physiology to production performance [1]. |
| Downstream Processing | Separating and purifying the target product from the fermentation broth; can account for up to 80% of total production costs [2]. |
| Metabolic Engineering | Genetically modifying microbial strains to function as efficient cell factories for target compounds [3] [1]. |
| Modularity & Compartmentalization | Dividing a long biosynthetic pathway into manageable, independently optimized modules, sometimes housed in different cellular compartments or even different microbial strains [4]. |
The following diagram outlines a multi-scale approach to process optimization, integrating everything from molecular-level analysis to bioreactor control.
Here are answers to some frequently asked questions that arise during scale-up.
This is a common problem often related to changes in the physical and chemical environment.
Potential Cause 1: Inadequate Oxygen Transfer. As reactor volume increases, maintaining optimal dissolved oxygen (DO) levels becomes more challenging. Low DO can cripple the growth and productivity of aerobic microbes.
Potential Cause 2: Inefficient Mixing. Larger tanks can develop gradients in temperature, pH, and nutrient concentration. Cells experience a constantly fluctuating environment instead of the uniform conditions in a small flask.
Potential Cause 3: Suboptimal Feeding Strategy. A simple batch process that worked in a flask may not be suitable for larger scales due to the buildup of inhibitory by-products or nutrient depletion.
Downstream processing (DSP) is critical for economic viability [2]. The best approach depends on your product's properties.
Genetic instability is a major hurdle in long-term or high-density fermentations.
Once baseline operation is stable, these advanced strategies can significantly enhance performance.
I hope this structured guide provides a useful starting point for your technical support center. The principles outlined are broadly applicable to the scale-up of many microbial metabolites.
The table below summarizes biphasic solvent systems and partition behavior relevant for isolating paspalic acid and related ergot alkaloids, primarily from a patent on lysergic acid manufacture [1].
| Biphasic Solvent System | Composition | Application / Note |
|---|---|---|
| Chloroform-Methanol-Water (ChMWat) | Chloroform, Methanol, Water (ratio specific) | Used in High-Speed Countercurrent Chromatography (HSCCC); solvent strength of aqueous phase follows quadratic relationship with log(K) [2]. |
| Hexane-Ethyl acetate-Methanol-Water (HEMWat) | Hexane, Ethyl Acetate, Methanol, Water (ratio specific) | Used in HSCCC; linear relationship between log(K) of solutes and methanol content [2]. |
| Aqueous Alcohol-Alkali | Aqueous methanol/ethanol with metal hydroxide (e.g., NaOH, KOH) | Used for isomerization of this compound to lysergic acid; typical concentration: 0.01-0.5 mol/L alkali [1]. |
| Crystallization Solvent | Methanol, Water, or mixtures | Used for crystallization of lysergic acid; methanol content can be 60-95% (v/v) [1]. |
The following workflow details a method for the extraction and isomerization of this compound to lysergic acid, adapted from a patent [1].
Key Experimental Details [1]:
Why is my yield of lysergic acid after crystallization low? Low yields are often due to inefficient crystallization or incomplete isomerization [1].
How can I quickly screen for the best solvent system for purification? Using small-volume hydrostatic CCC columns is an effective method for rapid screening [3].
This compound is a key intermediate in the biosynthesis of ergot alkaloids and can be isomerized to produce lysergic acid [1] [2]. The industrial production often relies on the fermentation of the fungus Claviceps paspali [2].
The core process involves fermenting Claviceps paspali and then isolating this compound from the broth. A key subsequent step is the isomerization of this compound to the more stable and pharmaceutically relevant lysergic acid [1]. The diagram below outlines this general workflow.
General Workflow for this compound Production
The tables below summarize key parameters from the search results for the isomerization process and analytical techniques.
Table 1: Key Parameters for Isomerization of Paspalic to Lysergic Acid [1]
| Parameter | Detail | Notes / Alternatives |
|---|---|---|
| Reagent | Aqueous KOH or NaOH | Ammonium hydroxide also mentioned. |
| Solvent | Water-Methanol mixture | Other alcohols like ethanol or isopropanol possible. |
| Temperature | Reflux temperature | e.g., ~65°C for methanol. |
| Key Step | Crystallization of lysergic acid | Acidification of the reaction mixture. |
Table 2: Analytical Method for Separating Related Compounds [3]
| Parameter | Detail |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Detectors | UV and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) |
| Background Electrolyte (BGE) | Asparagine, Na-tetraborate, or Ammonium acetate |
| Methanol Content | 40% |
| pH | 8.3 |
| LOD (UV) | 0.45 mg/L for this compound, 0.40 mg/L for lysergic acid |
| LOD (MS) | 0.09 mg/L for this compound, 0.07 mg/L for lysergic acid |
Based on the search results, here are some common challenges and their potential solutions.
Troubleshooting Decision Tree for Common Issues
Frequently Asked Questions
What are the major challenges in sourcing this compound for research? this compound is a regulated precursor in many jurisdictions [4]. Sourcing it from chemical suppliers requires proper credentials, licenses, and is subject to strict regulatory oversight, making it difficult for most researchers to obtain directly [4].
Why is my isomerization reaction producing unwanted byproducts? A common issue is the formation of iso-lysergic acid, an inactive and undesired isomer [3] [5]. The reaction conditions must be carefully controlled, as strong bases and high temperatures can promote this side reaction. Using the patented method with specific metal hydroxides like KOH in methanol can help direct the reaction towards lysergic acid [1].
How can I improve the titer of this compound in fermentation?
Metabolic engineering of the Claviceps paspali strain is a key strategy. Knocking out the lpsB gene in the ergot alkaloid pathway prevents the conversion of lysergic acid into other ergopeptines, causing the strain to accumulate lysergic acid and its precursor, this compound [2]. Additionally, optimizing the fermentation medium using statistical design can significantly increase the titer [2].
What is the best method to analyze the purity of this compound and detect related impurities? Capillary Zone Electrophoresis (CZE) with UV or MS detection has been proven effective for separating and quantifying this compound, lysergic acid, and iso-lysergic acid [3]. This method provides good resolution, precision, and low detection limits for quality control.
The information available from the search is foundational. To create more robust troubleshooting guides:
The core difference in reactivity stems from the position of a carbon-carbon double bond within their shared ergoline ring structure. This variation makes paspalic acid an isomer that can be converted into the more stable lysergic acid [1] [2].
The following diagram illustrates this isomerization relationship and the primary experimental method to achieve it:
The table below summarizes the distinct reactive roles of these two compounds based on experimental data:
| Feature | This compound | Lysergic Acid |
|---|---|---|
| Primary Reactivity | Undergoes isomerization to form lysergic acid [1] | Serves as a platform for synthesizing derivatives (amides, peptides) [3] [4] |
| Key Reaction | Base-catalyzed double bond migration [5] [2] | Amide bond formation (e.g., production of LSD, ergopeptines) [3] [1] |
| Role in Synthesis | Biosynthetic and chemical precursor [6] [1] | Key intermediate for semi-synthetic pharmaceuticals [3] [6] |
| Experimental Yield | N/A | Up to ~81% from this compound isomerization (patent data) [2] |
The conversion of this compound to lysergic acid is a critical reaction. Here is a detailed methodology based on a patent that describes a high-yield, high-purity process using tetraalkylammonium hydroxides [2]:
Objective: To isomerize this compound to lysergic acid with high yield and minimal formation of the impurity isolysergic acid.
Materials:
Procedure:
Key Parameters for Optimization:
The primary technique identified in the search results is Capillary Zone Electrophoresis (CZE), which has been successfully validated for separating and quantifying paspalic acid, lysergic acid, and iso-lysergic acid [1] [2]. Here is a summary of the key performance data:
Table 1: Validation Data for CZE Analysis of this compound [1] [2]
| Validation Parameter | With UV Detection | With Q-TOF Mass Spectrometric Detection |
|---|---|---|
| Detection Limit (LOD) | 0.45 mg/L | 0.09 mg/L |
| Run-to-run Precision (RSD of Peak Area) | 1.9% | 3.4% - 5.8% (across standard concentrations) |
| Day-to-day Precision (RSD) | 4.0% | Information not specified |
| Average Recovery | Information not specified | 100.8% |
An alternative method using a reverse-phase HPLC column (Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) has also been reported [3].
For a rigorous comparison of analytical methods, the following parameters, as outlined in general validation chapters like USP <1225>, should be evaluated [4]. You can use this framework to assess any method for this compound quantification.
Table 2: Key Validation Parameters for Analytical Methods [4]
| Parameter | Definition & Purpose |
|---|---|
| Accuracy | Measures the closeness of test results to the true value, often determined by spiking samples with a known amount of analyte and calculating the percentage recovery. |
| Precision | Expresses the degree of agreement among individual test results from repeated samplings. It can be measured as repeatability (same conditions) or intermediate precision (different days, analysts, or equipment). |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected, but not necessarily quantified. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the method has suitable precision, accuracy, and linearity. |
| Ruggedness | The degree of reproducibility of test results under a variety of normal, practical conditions, such as different laboratories or analysts. |
For the CZE method cited above, the experimental protocol was as follows [1] [2]:
The following diagram illustrates a logical pathway for selecting and validating an analytical method for this compound, based on the gathered information and standard practices.
The core of the comparison lies in the choice of base used for the isomerization. The following table summarizes the key performance data for different chemical methods.
| Method | Catalyst System | Key Reaction Conditions | Reported Yield (RRi) | Isolysergic Acid Content | Key Advantage |
|---|---|---|---|---|---|
| Innovative Patent Method [1] [2] | Tetrabutylammonium Hydroxide (TBAH) | 30±2°C, 20 hours, aqueous medium | 80% | < 3% | High yield, excellent purity, mild conditions |
| Mixed Alkali Method [1] [2] | TBAH + Sodium Hydroxide (NaOH) | 30±2°C, 20 hours, aqueous medium | 81.6% | 2.8% | Slightly higher yield than TBAH alone |
| Traditional NaOH Method [1] [2] | Sodium Hydroxide (NaOH) alone | Reflux, 2 hours, aqueous medium | 59.3% | 6.8% | (Baseline for comparison) |
| Traditional KOH Method [1] [2] | Potassium Hydroxide (KOH) alone | Reflux, 1 hour, water/ethanol mixture | 49.8% | 1% | Lower impurity, but very low yield |
As the data shows, methods using tetraalkylammonium hydroxides, particularly tetrabutylammonium hydroxide (TBAH), represent a significant advancement. They achieve superior yields (~80% RRi) and high purity ( <3% isolysergic acid) under much milder conditions compared to traditional alkalis [2].
The following Graphviz diagram outlines the key stages of the efficient TBAH isomerization process, and the detailed protocol is provided below.
Title: TBAH Isomerization Workflow
Beyond chemical isomerization, direct biological production of lysergic acid (LA) using engineered microorganisms is an emerging and powerful alternative.
The following Graphviz diagram maps the key genetic and fermentation steps involved in creating a microbial cell factory for LA production.
Title: Biosynthesis Workflow for LA Production
Detailed Steps [3]:
lpsB gene, which encodes an enzyme that converts LA into further ergot alkaloids (ergoamides). This disruption causes the engineered strain to accumulate LA and its isomer, iso-lysergic acid (ILA).The best method depends on your specific priorities: established chemical process efficiency or innovative biological production potential.
The epimerization of paspalic acid to lysergic and iso-lysergic acid is a key transformation. The table below summarizes a method used to analyze these compounds, which is fundamental for any kinetic study.
| Analyte | Analytical Technique | Key Conditions | Limit of Detection (LOD) | Application Note |
|---|
| this compound, Lysergic Acid, iso-Lysergic Acid | Capillary Zone Electrophoresis (CZE) with UV/MS Detection [1] | Basic background electrolyte (BGE); pH 8.3; 40% Methanol | UV: this compound: 0.45 mg/L; Lysergic acid: 0.40 mg/L. MS: this compound: 0.09 mg/L; Lysergic acid: 0.07 mg/L. | Developed for samples from different manufacturing stages; average recovery of 100.8%. | | Lysergic acid α-hydroxyethylamide (LAH) epimers | Liquid Chromatography (LC) [2] | Not fully detailed in available excerpt | Information not available in search results | Used to monitor the biosynthesis and subsequent epimerization of LAH I into three other epimers (LAH II-IV) during fermentation. |
The epimerization is particularly relevant in the bioproduction of lysergic acid derivatives using the fungus Claviceps paspali.
To help visualize the general workflow for studying this epimerization process, from fermentation to analysis, the following diagram outlines the key stages:
This workflow shows how fermentation is linked to analytical techniques like CZE for monitoring epimerization [1] [2].
For researchers aiming to perform this analysis, here is a summary of the key methodological details based on the cited study [1]:
Based on the search results, I was unable to find a direct, side-by-side comparison of the epimerization kinetics for different this compound derivatives. The available data confirms that epimerization is a known and important phenomenon in the context of fermentation, but detailed kinetic parameters like rate constants and half-lives for specific derivatives are not provided.
To fill this gap, your comparative guide could focus on:
The table below summarizes the two main types of recovery processes identified for this compound, primarily derived from fermentation broth of the fungus Claviceps paspali.
| Method Type | Specific Adsorbent/Solvent | Key Experimental Conditions | Reported Performance & Notes |
|---|
| Solid-Phase Extraction [1] | Styrene-divinylbenzene copolymer (e.g., Sepabeads SP207) | - Fermentation broth pH adjusted to >7 (e.g., pH 9) [1]
The following diagram illustrates the general workflow for this compound recovery using the solid-phase extraction method, which is commonly cited in the available literature.
For researchers looking to replicate or evaluate these methods, here is a more detailed breakdown of the protocols.
This method, detailed in Japanese Patent 2-167051, is designed for flow-through column operation and is effective for the hydrophilic amide-type ergot alkaloids like this compound produced by Claviceps paspali [1].
This is a more classical approach, as described in forum discussions referencing established fermentation and extraction techniques [2].
Although specific data on paspalic acid is limited, established protocols for stability testing in pharmaceutical development can be applied. The core methodology involves subjecting the substance to different environmental conditions and analyzing its concentration over time [1] [2].
The workflow below outlines a generalized protocol for conducting such a stability study.
Diagram Title: General Workflow for Drug Stability Testing
Key experimental parameters, derived from general stability study guidelines [1] [2], are summarized below.
| Experimental Factor | Typical Parameters / Conditions |
|---|---|
| Storage Conditions | Long-term (e.g., 25°C ± 2°C / 60% RH ± 5%), Intermediate (e.g., 30°C ± 2°C / 65% RH ± 5%), Accelerated (e.g., 40°C ± 2°C / 75% RH ± 5%), Freeze-thaw cycles [1] [2]. |
| Sample Form | Solid (e.g., powder), Liquid in solution [2]. |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) [3] [4]. |
| Key Metrics | Concentration of this compound over time, identification and quantification of degradation products [1] [4]. |
While full stability data is not available, published analytical methods can serve as a starting point for developing stability-indicating assays. The following table summarizes a key method identified for separating and analyzing this compound.
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3]. |
| Column | Newcrom R1 (a reverse-phase column with low silanol activity) [3]. |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid; can be modified to Acetonitrile/Water/Formic Acid for MS-compatibility [3]. |
| Analyte | This compound [3]. |
Another study demonstrates the use of Capillary Electrophoresis (CE) with UV and Mass Spectrometry detection, which achieved low detection limits (0.45 mg/L with UV, 0.09 mg/L with MS) and good precision for this compound, confirming its utility as an alternative analytical technique [4].
Irritant